(2-chloroacetyl)-L-serine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8ClNO4 |
|---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
(2S)-2-[(2-chloroacetyl)amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C5H8ClNO4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2H2,(H,7,9)(H,10,11)/t3-/m0/s1 |
InChI Key |
SGCJRDDJGFXEAB-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CCl)O |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CCl)O |
Origin of Product |
United States |
Foundational & Exploratory
(2-Chloroacetyl)-L-serine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological interactions of (2-chloroacetyl)-L-serine. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and the visualization of molecular interactions.
Chemical Properties and Structure
This compound is a derivative of the amino acid L-serine, featuring a chloroacetyl group attached to the amino group. This modification introduces an electrophilic center, making the compound a potential tool for probing and interacting with biological systems.
Structure:
The chemical structure of this compound is characterized by the L-serine backbone with an N-terminal chloroacetyl moiety.
-
Systematic Name: (S)-2-(2-chloroacetamido)-3-hydroxypropanoic acid
-
Molecular Formula: C₅H₈ClNO₄
-
SMILES: C(C(C(=O)O)NC(=O)CCl)O
The chloroacetyl group is a key feature, rendering the compound reactive towards nucleophiles, a property that can be exploited in various biochemical and pharmaceutical applications.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound and its racemic mixture, chloroacetyl-DL-serine.
| Property | Value | Notes |
| Molecular Weight | 181.57 g/mol | |
| Melting Point | 122 °C | For chloroacetyl-DL-serine. |
| Boiling Point | 493.7 °C at 760 mmHg | Predicted for chloroacetyl-DL-serine. |
| Density | 1.501 g/cm³ | Predicted for chloroacetyl-DL-serine. |
| Water Solubility | Faint turbidity | For chloroacetyl-DL-serine. |
| Storage Temperature | 0 °C | Recommended for chloroacetyl-DL-serine. |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound. The following sections provide methodologies based on established chemical principles for similar compounds.
Synthesis of this compound
This protocol is adapted from the synthesis of similar N-acylated amino acids.
Materials:
-
L-serine
-
Chloroacetyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-serine in anhydrous THF.
-
Acylation: While stirring, add chloroacetyl chloride dropwise to the suspension at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
Purification of the crude this compound can be achieved through recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions, monitoring by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Methods
The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of ethyl acetate and hexane or methanol and dichloromethane. Visualization can be achieved using a UV lamp or by staining with a suitable reagent like ninhydrin (though the N-acylation will reduce its effectiveness).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the compound. The spectra would be expected to show characteristic peaks for the serine backbone and the chloroacetyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Biological Activity and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented in the literature, its structure suggests a likely mode of action as an irreversible enzyme inhibitor. The electrophilic chloroacetyl group can react with nucleophilic residues in the active sites of enzymes, particularly cysteine or serine proteases, leading to covalent modification and inactivation of the enzyme.
Chloroacetamide derivatives are known to be effective irreversible inhibitors of enzymes with a catalytic cysteine residue in their active site.[1] The chloroacetyl group acts as an electrophile, and the cysteine thiol acts as a nucleophile, leading to the formation of a stable thioether bond. This covalent modification permanently blocks the enzyme's active site.
Based on this established reactivity, a proposed mechanism of action for this compound is the irreversible inhibition of a cysteine protease.
In this proposed mechanism, the this compound molecule binds to the active site of a cysteine protease. The nucleophilic thiol group of the active site cysteine residue attacks the electrophilic carbon of the chloroacetyl moiety, leading to the displacement of the chloride ion and the formation of a covalent thioether bond. This results in the irreversible inactivation of the enzyme. This mechanism is a well-established paradigm for chloroacetamide-based inhibitors.
References
Synthesis of (2-chloroacetyl)-L-serine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for (2-chloroacetyl)-L-serine, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of synthetic methodologies, detailed experimental protocols, and data presentation to aid researchers in the efficient and selective preparation of this target molecule.
Introduction
This compound, also known as N-(chloroacetyl)-L-serine, is a derivative of the amino acid L-serine. The incorporation of the chloroacetyl group provides a reactive handle for further chemical modifications, making it a valuable building block in medicinal chemistry. The electrophilic nature of the α-chloro amide allows for facile reaction with nucleophiles, enabling the construction of more complex molecules, including potential enzyme inhibitors and other biologically active agents. The stereochemistry of the L-serine backbone is often crucial for the biological activity of the final product, necessitating stereoselective synthesis methods. This guide will focus on practical and scalable methods for the preparation of this compound.
Synthesis Pathways
Two primary pathways for the synthesis of this compound have been identified and are detailed below. The first involves the direct N-acylation of L-serine in an aqueous alkaline medium, while the second employs a protection-acylation-deprotection strategy via the L-serine methyl ester in an organic solvent.
Pathway 1: Direct N-Chloroacetylation of L-Serine in an Aqueous Medium
This pathway offers a direct and efficient method for the synthesis of this compound. The reaction is performed in an aqueous solution where the pH is maintained at an alkaline level to facilitate the nucleophilic attack of the amino group of L-serine on chloroacetyl chloride. This method avoids the need for protection and deprotection of the carboxylic acid functionality, making it an attractive option for large-scale synthesis.
Caption: Direct N-Chloroacetylation of L-Serine.
The following protocol is adapted from a method described for the synthesis of N-chloroacetylglutamine and is applicable to L-serine[1].
-
Dissolution of L-Serine: In a suitable reaction vessel, dissolve L-serine (1 equivalent) in water.
-
Cooling and pH Adjustment: Cool the solution to 0-5 °C using an ice bath and adjust the pH to 11 with the dropwise addition of 5N sodium hydroxide solution.
-
Addition of Chloroacetyl Chloride: To the cooled and pH-adjusted solution, add chloroacetyl chloride (1 equivalent) dropwise while vigorously stirring. Maintain the pH of the reaction mixture at 11 by the concurrent addition of 5N sodium hydroxide.
-
Reaction Monitoring: After the complete addition of chloroacetyl chloride, continue stirring the mixture at 0-5 °C for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation:
-
If an organic solvent such as toluene was used for the delivery of chloroacetyl chloride, separate the aqueous phase.
-
Adjust the pH of the aqueous solution to 2 by the addition of concentrated hydrochloric acid.
-
If seeding is required, add a small crystal of the product to induce crystallization.
-
Allow the mixture to crystallize at room temperature for 1 hour and then at 0-5 °C for 3 hours.
-
Collect the crude product by filtration.
-
-
Purification:
-
The crude product can be purified by recrystallization from water.
-
Alternatively, for a non-crystalline crude product, it can be purified by stirring with ethanol (1 to 5 times the weight of the crude product) at 30-40 °C for 10 minutes to 1 hour, followed by filtration to collect the purified product.
-
| Parameter | Value | Reference |
| Starting Material | L-Glutamine (as an analogue) | [1] |
| Yield of Crude Product | Good | [1] |
Pathway 2: N-Chloroacetylation of L-Serine Methyl Ester
This pathway involves a three-step process: esterification of the carboxylic acid group of L-serine, N-chloroacetylation of the resulting amino ester, and subsequent deprotection (hydrolysis) of the ester to yield the final product. This method is particularly useful when reactions need to be carried out in organic solvents where the free amino acid has poor solubility. The initial esterification protects the carboxylic acid from participating in side reactions.
Caption: Multi-step Synthesis via L-Serine Methyl Ester.
The following protocol is based on a procedure described for the synthesis of N-dichloroacetyl-DL-serine methyl ester and can be adapted for the chloroacetyl derivative[2].
Step 1: Preparation of L-Serine Methyl Ester Hydrochloride
A standard procedure for the esterification of amino acids, such as the Fischer-Speier esterification, can be employed. This typically involves refluxing L-serine in methanol in the presence of an acid catalyst (e.g., thionyl chloride or hydrogen chloride gas).
Step 2: Synthesis of N-(2-chloroacetyl)-L-serine Methyl Ester
-
Reaction Setup: In a reaction vessel, dissolve L-serine methyl ester hydrochloride in chloroform.
-
Addition of Base: Add triethylamine (2 equivalents) to the solution to neutralize the hydrochloride and liberate the free amino ester.
-
Acylation: Cool the mixture and add chloroacetyl chloride (1 equivalent) dropwise with stirring.
-
Reaction and Work-up: Allow the reaction to proceed to completion (monitor by TLC). After the reaction is complete, the triethylamine hydrochloride salt will precipitate. Filter off the salt.
-
Isolation: The filtrate contains the desired N-(2-chloroacetyl)-L-serine methyl ester. The solvent can be removed under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system like ether-petroleum ether.
Step 3: Hydrolysis of N-(2-chloroacetyl)-L-serine Methyl Ester
-
Hydrolysis: The purified N-(2-chloroacetyl)-L-serine methyl ester is then subjected to alkaline hydrolysis (e.g., using aqueous sodium hydroxide) to cleave the methyl ester and yield the sodium salt of this compound.
-
Acidification: The reaction mixture is then acidified (e.g., with hydrochloric acid) to protonate the carboxylate and precipitate the final product, this compound.
-
Purification: The product can be purified by recrystallization.
| Parameter | Value | Reference |
| Starting Material | DL-Serine Methyl Ester | [2] |
| Product | N-dichloroacetyl-DL-serine methyl ester | [2] |
| Yield | 56.7% (initial crop), 25.2% (from mother liquor) | [2] |
| Melting Point | 82-83.5 °C | [2] |
Purification and Characterization
The purification of this compound can be achieved by recrystallization from water or aqueous ethanol, as is common for N-acylated amino acids. The purity of the final product should be assessed by standard analytical techniques.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should confirm the presence of the chloroacetyl group (a singlet for the -CH₂Cl protons), as well as the characteristic signals for the serine backbone.
-
¹³C NMR spectroscopy will show the carbonyl carbons of the amide and carboxylic acid, the α-carbon, the β-carbon, and the carbon of the chloroacetyl group.
-
-
Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI-MS) should be used to confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and C=O stretching of the amide, the O-H and C=O stretching of the carboxylic acid, and the C-Cl bond.
-
Melting Point: The melting point of the purified compound should be determined and compared to literature values if available.
At the time of this writing, specific, publicly available spectroscopic data for this compound is limited. Researchers should perform a full characterization of their synthesized material to confirm its identity and purity.
Conclusion
The synthesis of this compound can be accomplished through several viable pathways. The choice of method will depend on factors such as the desired scale of the reaction, the availability of starting materials, and the required purity of the final product. The direct N-chloroacetylation in an aqueous medium presents a more atom-economical and potentially "greener" approach, while the multi-step synthesis involving the methyl ester offers better solubility in organic solvents and may be advantageous in certain contexts. Both methods, with careful optimization, can provide access to this important building block for pharmaceutical research and development.
References
(2-Chloroacetyl)-L-serine: A Technical Guide to its Postulated Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines the hypothesized mechanism of action for (2-chloroacetyl)-L-serine. As of the date of this publication, there is no direct experimental evidence in the public scientific literature specifically for this compound. The proposed mechanisms are inferred from the known chemical reactivity of the chloroacetyl group and the established biochemistry of L-serine and its associated enzymes.
Introduction
This compound is a synthetic derivative of the amino acid L-serine. The introduction of the electrophilic chloroacetyl group onto the L-serine scaffold suggests its potential as a highly specific, irreversible inhibitor of enzymes that recognize L-serine as a substrate or regulator. This technical guide provides a detailed overview of the postulated mechanism of action of this compound, its likely biological targets, and the experimental approaches required to validate these hypotheses.
Core Postulated Mechanism of Action: Irreversible Enzyme Inhibition
The central hypothesis for the mechanism of action of this compound is its function as an irreversible enzyme inhibitor . This mechanism can be broken down into two key steps:
-
Substrate-Like Recognition and Binding: The L-serine moiety of the molecule is expected to act as a recognition element, guiding the compound to the active site of enzymes that naturally bind L-serine. This provides a basis for its potential target selectivity.
-
Covalent Modification of the Active Site: The highly reactive chloroacetyl group functions as an electrophilic "warhead". Once the compound is positioned within the active site, this group is susceptible to nucleophilic attack by amino acid residues essential for catalysis, such as serine, cysteine, or histidine. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation.[1]
The general scheme for this proposed irreversible inhibition is depicted below:
Potential Biological Targets
Based on the structure of this compound, the most probable biological targets are enzymes involved in L-serine metabolism. These enzymes are critical for various cellular processes, and their inhibition can have significant physiological consequences.
Primary Hypothesized Targets
-
Serine Racemase (SR): This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the conversion of L-serine to D-serine, a crucial co-agonist of NMDA receptors in the central nervous system. Irreversible inhibition of SR by this compound could modulate neurotransmission and is a potential therapeutic strategy for neurological disorders characterized by NMDA receptor over-activation.
-
3-Phosphoglycerate Dehydrogenase (PHGDH): As the rate-limiting enzyme in the de novo biosynthesis of L-serine, PHGDH is a key player in cellular proliferation, particularly in cancer cells that exhibit upregulated serine synthesis. An irreversible inhibitor of PHGDH could serve as an anti-cancer agent.
-
Serine Hydroxymethyltransferase (SHMT): This enzyme is responsible for the reversible conversion of L-serine to glycine and plays a central role in one-carbon metabolism, which is essential for the synthesis of nucleotides and other vital biomolecules. Irreversible inhibition of SHMT could impact cell growth and division.
Quantitative Data (Hypothetical)
The following table summarizes hypothetical quantitative data for the interaction of this compound with its potential target enzymes. These values are illustrative and would need to be determined experimentally.
| Target Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | k_inact (s⁻¹) | k_inact/Ki (M⁻¹s⁻¹) | Assay Condition |
| Serine Racemase (Human) | This compound | 5.2 | 12.5 | 0.015 | 1200 | 50 mM Tris-HCl pH 8.0, 10 µM PLP, 1 mM DTT, 37°C |
| PHGDH (Human) | This compound | 15.8 | 35.2 | 0.008 | 227 | 100 mM Tris-HCl pH 7.5, 2 mM NAD+, 37°C |
| SHMT1 (Human) | This compound | 25.1 | 58.9 | 0.005 | 85 | 50 mM HEPES pH 7.4, 1 mM THF, 10 µM PLP, 37°C |
Table 1: Hypothetical Kinetic Parameters for this compound Inhibition
Experimental Protocols
To validate the hypothesized mechanism of action and determine the actual quantitative parameters, the following experimental protocols are proposed.
Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (IC50) and kinetics (Ki, k_inact) of this compound against target enzymes.
Methodology:
-
Enzyme Expression and Purification: Recombinant human target enzymes (Serine Racemase, PHGDH, SHMT1) are expressed in E. coli and purified using affinity and size-exclusion chromatography.
-
Activity Assays:
-
Serine Racemase: A coupled enzyme assay measuring D-serine production via D-amino acid oxidase, which generates a detectable product (e.g., a fluorescent or colorimetric signal).
-
PHGDH: A spectrophotometric assay monitoring the production of NADH at 340 nm.
-
SHMT1: A spectrophotometric assay measuring the formation of 5,10-methylenetetrahydrofolate.
-
-
IC50 Determination: Enzyme activity is measured in the presence of varying concentrations of this compound. IC50 values are calculated by fitting the data to a dose-response curve.
-
Time-Dependent Inhibition: To confirm irreversible inhibition, the enzyme is pre-incubated with the inhibitor for various time points before measuring residual activity. A time-dependent loss of activity is indicative of irreversible binding.
-
Determination of Ki and k_inact: The kinetic parameters of irreversible inhibition are determined by analyzing the rate of inactivation at different inhibitor concentrations.
Mass Spectrometry for Covalent Adduct Identification
Objective: To confirm the covalent modification of the target enzyme by this compound and identify the modified amino acid residue(s).
Methodology:
-
Enzyme-Inhibitor Incubation: The purified target enzyme is incubated with an excess of this compound to ensure complete modification.
-
Proteolytic Digestion: The modified enzyme is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: The resulting peptide fragments are separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against the enzyme's amino acid sequence to identify peptides that have a mass shift corresponding to the addition of the acetyl-L-serine moiety. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue that has been covalently modified.
Signaling Pathways and Cellular Effects
The inhibition of L-serine metabolizing enzymes by this compound would have significant downstream effects on various signaling pathways and cellular processes.
Impact of Serine Racemase Inhibition
Inhibition of serine racemase would decrease the levels of D-serine, leading to reduced co-agonism of synaptic NMDA receptors. This could modulate glutamatergic neurotransmission and potentially be neuroprotective in conditions of excitotoxicity.
Impact of PHGDH Inhibition
Inhibition of PHGDH would block the de novo synthesis of L-serine from glucose. In cancer cells that are highly dependent on this pathway, this would lead to serine starvation, inhibition of protein and nucleotide synthesis, and ultimately, cell cycle arrest and apoptosis.
Conclusion
While this compound remains a hypothetical compound in the context of published biological research, its chemical structure strongly implies a mechanism of action as a targeted, irreversible inhibitor of L-serine-utilizing enzymes. The experimental frameworks provided in this guide offer a clear path to validating this hypothesis and characterizing its biological activity. Should this compound or similar derivatives be synthesized and tested, they hold the potential to be valuable research tools and starting points for the development of novel therapeutics for a range of diseases, including neurological disorders and cancer.
References
An In-depth Technical Guide to (2-chloroacetyl)-L-serine: Physicochemical Characteristics, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-chloroacetyl)-L-serine, a derivative of the non-essential amino acid L-serine, is a molecule of significant interest in biochemical research and drug development. The introduction of the chloroacetyl group to the amino group of L-serine imparts unique chemical reactivity, making it a valuable tool for various applications, including its potential as an enzyme inhibitor. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings. While specific data for the L-isomer is limited in publicly available literature, data for the racemic mixture, Chloroacetyl-DL-serine, provides valuable insights.
Table 1: Physical and Chemical Properties of Chloroacetyl-serine
| Property | Value (for Chloroacetyl-DL-serine) | Reference |
| Molecular Formula | C₅H₈ClNO₄ | [1] |
| Molecular Weight | 181.57 g/mol | [1] |
| Melting Point | 122 °C | [1] |
| Boiling Point | 493.7 °C at 760 mmHg | [2] |
| Density | 1.501 g/cm³ | [2] |
| Water Solubility | Very faint turbidity | [1][2] |
| Appearance | White crystalline powder | |
| Storage | 0°C | [1][2] |
Synthesis and Purification
Experimental Protocol: Synthesis of this compound
Materials:
-
L-serine
-
Chloroacetyl chloride
-
Phosphate buffer (e.g., 0.5 M, pH 7.5)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolve L-serine in a phosphate buffer solution in a round-bottom flask, cooling the mixture in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution while maintaining the temperature at 0-5 °C. The reaction is typically rapid, often completing within 20 minutes.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the product.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane.
-
Wash the organic layer with deionized water and then with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and other acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
Purification
Purification of the crude this compound can be achieved through recrystallization.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane)
Procedure:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble.
-
Slowly add a co-solvent in which the product is less soluble until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold co-solvent, and dry under vacuum.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.
Table 2: Analytical Methods for the Characterization of this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the chloroacetyl group, and the α, β, and hydroxyl protons of the serine backbone. |
| ¹³C NMR | Resonances for the carbonyl and methylene carbons of the chloroacetyl group, and the α-carbon, β-carbon, and carboxyl carbon of the serine moiety. |
| FT-IR | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), C-Cl stretching, and O-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound (181.01 for the protonated molecule [M+H]⁺). |
| Chiral HPLC | Separation of the L- and D-enantiomers to confirm enantiomeric purity, typically after derivatization.[4][5] |
Biological Activity and Applications
The biological activity of this compound is an area of active research. The chloroacetyl group is a known reactive moiety that can covalently modify nucleophilic residues in proteins, such as cysteine and histidine. This property makes N-chloroacetylated amino acids potential candidates as enzyme inhibitors.
Potential as an Enzyme Inhibitor
This compound can be investigated as an inhibitor of various enzymes, particularly those with a serine or cysteine residue in their active site. The chloroacetyl group can act as an electrophile, leading to irreversible inhibition through covalent modification of the enzyme.
Experimental Protocol: Enzyme Inhibition Assay
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
This compound (inhibitor)
-
Appropriate buffer system
-
Spectrophotometer or other suitable detection instrument
Procedure:
-
Pre-incubate the enzyme with varying concentrations of this compound for a defined period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by this compound are not yet well-defined, its parent molecule, L-serine, is central to numerous metabolic and signaling pathways. The introduction of the chloroacetyl group could potentially alter these interactions or create new ones.
The synthesis of this compound from L-serine is a straightforward chemical transformation. The following diagram illustrates this logical relationship.
References
- 1. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Spectroscopic Profile of (2-chloroacetyl)-L-serine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound (2-chloroacetyl)-L-serine. Due to a lack of publicly available experimental data for this specific molecule, this document synthesizes predicted spectroscopic characteristics based on the known data for L-serine and the chloroacetyl moiety. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of novel serine derivatives.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of L-serine's known spectral properties and the expected influence of the N-chloroacetylation.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| α-CH | 4.5 - 4.8 | Doublet of doublets (dd) | Shifted downfield compared to L-serine due to the electron-withdrawing amide group. |
| β-CH₂ | 3.9 - 4.2 | Multiplet (m) | Diastereotopic protons, will appear as a complex multiplet. |
| -NH | 8.0 - 8.5 | Broad singlet (br s) | Amide proton, chemical shift is solvent dependent and may exchange with D₂O. |
| -OH | Variable | Broad singlet (br s) | Alcohol proton, chemical shift is highly dependent on solvent and concentration. |
| Cl-CH₂ | 4.1 - 4.3 | Singlet (s) | Characteristic singlet for the chloroacetyl methylene protons. |
| -COOH | 10 - 13 | Broad singlet (br s) | Carboxylic acid proton, may not be observed in all solvents. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (amide) | 165 - 168 | |
| C=O (acid) | 170 - 175 | |
| α-CH | 55 - 58 | |
| β-CH₂ | 61 - 64 | |
| Cl-CH₂ | 42 - 45 |
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (acid) | 2500 - 3300 | Broad |
| O-H stretch (alcohol) | 3200 - 3500 | Broad |
| N-H stretch (amide) | 3250 - 3350 | Medium |
| C=O stretch (acid) | 1700 - 1730 | Strong |
| C=O stretch (amide I) | 1640 - 1680 | Strong |
| N-H bend (amide II) | 1520 - 1570 | Medium |
| C-O stretch (alcohol) | 1050 - 1150 | Medium |
| C-Cl stretch | 650 - 800 | Medium-Strong |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 182.02 | Molecular formula: C₅H₉ClNO₄. Calculated for [C₅H₉³⁵ClNO₄+H]⁺. |
| [M+Na]⁺ | 204.00 | Adduct with sodium. |
| [M-H]⁻ | 180.01 | Deprotonated molecule. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. These methods are based on standard laboratory techniques for the analysis of amino acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will affect the chemical shifts, particularly of exchangeable protons (-NH, -OH, -COOH).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially for the β-CH₂ protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
To confirm exchangeable protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture, often with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for this type of polar molecule. High-resolution mass spectrometry (HRMS) using instruments like a time-of-flight (TOF) or Orbitrap analyzer is recommended for accurate mass determination and elemental composition analysis.
-
Acquisition:
-
Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).
-
Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) ions.
-
Tandem mass spectrometry (MS/MS) can be performed on the parent ion to obtain structural information from the fragmentation pattern.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Potential Research Areas for (2-chloroacetyl)-L-serine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-chloroacetyl)-L-serine is a derivative of the non-essential amino acid L-serine, featuring a reactive chloroacetyl group. This modification introduces the potential for covalent interaction with nucleophilic residues in proteins, suggesting its promise as a targeted covalent inhibitor. Given the integral role of L-serine in diverse physiological and pathological processes, including neuroprotection and cancer metabolism, this compound emerges as a compelling candidate for investigation in multiple therapeutic areas. This technical guide outlines potential research directions, hypothesized mechanisms of action, and detailed experimental protocols to facilitate the exploration of this compound's therapeutic potential.
Introduction: The Rationale for Investigating this compound
Covalent inhibitors have regained significant interest in drug discovery due to their potential for enhanced potency, prolonged duration of action, and ability to target challenging proteins.[1] The chloroacetyl group is a well-characterized electrophilic "warhead" known to react with nucleophilic amino acid residues, most notably cysteine and, under certain conditions, serine.[2][3] By attaching this reactive moiety to L-serine, a key metabolite in central nervous system function and cancer cell proliferation, this compound is poised to selectively target and modulate the activity of proteins that recognize or are regulated by L-serine.
L-serine plays a crucial role in neuroprotection by activating glycine receptors and modulating the PI3K/Akt signaling pathway.[4] Conversely, cancer cells often exhibit a heightened dependence on the serine biosynthetic pathway to support rapid proliferation and nucleotide synthesis.[5][6][7] These distinct roles provide a strong rationale for investigating this compound as a potential therapeutic agent in both neurology and oncology.
Synthesis of this compound
The synthesis of this compound can be achieved through the N-chloroacetylation of L-serine. Several methods have been reported for the chemoselective N-chloroacetylation of amino acids and amino alcohols.[8][9][10][11] A general and efficient protocol involves the reaction of L-serine with chloroacetyl chloride in a suitable solvent system.
Experimental Protocol: Synthesis of this compound
Materials:
-
L-serine
-
Chloroacetyl chloride
-
Phosphate buffer (e.g., 0.5 M, pH 7.4)
-
Sodium bicarbonate (or other suitable base)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Dissolve L-serine in an aqueous solution of sodium bicarbonate at 0°C.
-
Slowly add a solution of chloroacetyl chloride in a suitable organic solvent (e.g., dichloromethane) to the L-serine solution while maintaining the temperature at 0°C and vigorously stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically within 1-2 hours), acidify the reaction mixture to pH 2-3 with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Note: Characterization of the final product should be performed using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Potential Research Areas and Hypothesized Mechanisms of Action
The dual nature of this compound, combining the biological relevance of L-serine with the covalent reactivity of the chloroacetyl group, opens up several exciting avenues for research.
Neuroprotection: Targeting Enzymes in L-serine-mediated Signaling
L-serine exerts neuroprotective effects through various mechanisms, including the activation of the PI3K/Akt signaling pathway and modulation of the unfolded protein response (UPR).[4][12] this compound could potentially enhance or prolong these effects by covalently inhibiting negative regulators of these pathways.
Hypothesized Target: Serine/threonine phosphatases that dephosphorylate and inactivate Akt. By covalently inhibiting these phosphatases, this compound could lead to sustained Akt activation and enhanced neuronal survival.
Signaling Pathway: PI3K/Akt in Neuroprotection
Caption: PI3K/Akt signaling in neuroprotection.
Oncology: Targeting Serine Metabolism in Cancer Cells
Many cancer cells are highly dependent on the de novo synthesis of L-serine for proliferation.[13] Key enzymes in this pathway, such as phosphoglycerate dehydrogenase (PHGDH), represent attractive therapeutic targets.
Hypothesized Target: Enzymes in the serine biosynthetic pathway (e.g., PHGDH, PSAT, PSP) or serine proteases involved in tumor progression. The L-serine moiety could guide the compound to the active site of these enzymes, where the chloroacetyl group could then form a covalent bond with a nucleophilic residue, leading to irreversible inhibition.
Signaling Pathway: Serine Biosynthesis in Cancer
Caption: Serine biosynthesis pathway in cancer.
Experimental Protocols for Characterization
Thorough characterization of this compound as a potential covalent inhibitor is crucial. The following protocols outline key experiments to determine its mechanism of action and identify its cellular targets.
Confirmation of Covalent Binding by Mass Spectrometry
Objective: To confirm that this compound forms a covalent adduct with a target protein.
Experimental Workflow
Caption: Workflow for MS-based covalent adduct identification.
Protocol:
-
Incubate the purified target protein with an excess of this compound for a defined period.
-
Remove the unbound inhibitor using a desalting column or dialysis.
-
Analyze the protein sample by intact protein mass spectrometry (e.g., ESI-TOF).[14] A mass shift corresponding to the molecular weight of the chloroacetyl-serine moiety minus the chlorine atom will confirm covalent binding.
-
For identification of the modified residue, digest the protein-inhibitor complex with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.[15]
-
Search the MS/MS data against the protein sequence, specifying the mass of the covalent modification on potentially reactive residues (cysteine, serine, etc.).
Determination of Inhibition Mechanism
Objective: To determine if this compound is a time-dependent and irreversible inhibitor, characteristic of covalent binders.
Protocol: Time-Dependent Inhibition Assay
-
Pre-incubate the target enzyme with various concentrations of this compound for different time intervals.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the initial reaction velocity at each time point and inhibitor concentration.
-
Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time.
-
A linear decrease in activity over time is indicative of time-dependent inhibition.
-
From this data, the pseudo-first-order rate constant of inactivation (k_obs) can be determined for each inhibitor concentration.
-
A secondary plot of k_obs versus the inhibitor concentration will yield the second-order rate constant of inactivation (k_inact/K_I), a measure of the covalent modification efficiency.[16]
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Mass Spectrometry Data for Covalent Adduct Formation
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) |
| Unmodified Protein | X | X | - |
| Protein + Inhibitor | X + (MW of inhibitor - Cl) | Y | Y - X |
Table 2: Kinetic Parameters for Covalent Inhibition
| Inhibitor | K_I (µM) | k_inact (min⁻¹) | k_inact/K_I (M⁻¹min⁻¹) |
| This compound | |||
| Control Compound |
Conclusion
This compound represents a promising chemical entity for the development of novel covalent inhibitors targeting key pathways in neurodegenerative diseases and cancer. Its design leverages the biological importance of L-serine for potential target selectivity and incorporates a reactive chloroacetyl group for covalent modification. The research areas and experimental protocols outlined in this guide provide a comprehensive framework for the scientific community to explore the therapeutic potential of this intriguing molecule. Further investigation is warranted to fully elucidate its mechanism of action, identify its specific cellular targets, and evaluate its efficacy and safety in preclinical models.
References
- 1. Covalent inhibitors: a rational approach to drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00154F [pubs.rsc.org]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]
- 3. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of serine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serine and glycine metabolism in cancer [figshare.le.ac.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. L-Serine-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
An In-Depth Technical Guide to (2-chloroacetyl)-L-serine: A Reactive Amino Acid Derivative for Bioconjugation and Enzyme Inhibition
(2-chloroacetyl)-L-serine is a chemically modified amino acid that holds significant potential for researchers, scientists, and drug development professionals. By incorporating a reactive chloroacetyl group onto the nitrogen atom of L-serine, this molecule is transformed into a versatile tool for selectively targeting and modifying proteins, particularly through the formation of stable covalent bonds with cysteine residues. While specific literature detailing the synthesis, properties, and applications of the pure L-isomer is limited, a comprehensive understanding of its potential can be derived from the broader class of N-chloroacetylated amino acids and peptides.
This technical guide provides a detailed overview of this compound, including its inferred physicochemical properties, probable synthesis and experimental protocols, and its established and potential applications in bioconjugation, enzyme inhibition, and affinity labeling.
Physicochemical Properties
| Property | Value (for Chloroacetyl-DL-serine) | Reference |
| Molecular Formula | C₅H₈ClNO₄ | N/A |
| Molecular Weight | 181.57 g/mol | N/A |
| Melting Point | 122 °C | N/A |
| Water Solubility | Faint turbidity | N/A |
| Storage Temperature | 0°C | N/A |
Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not prominently described in available literature, a general and widely applicable method for the N-chloroacetylation of amino acids can be adapted.
General Synthesis Protocol for N-chloroacetyl-L-serine:
This protocol is based on the standard Schotten-Baumann reaction conditions used for the acylation of amino acids.
Materials:
-
L-serine
-
Chloroacetyl chloride
-
Sodium hydroxide (NaOH) or other suitable base
-
Dioxane or another suitable organic solvent
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
Dissolution of L-serine: Dissolve L-serine in an aqueous solution of sodium hydroxide. The base serves to deprotonate the amino group, making it nucleophilic.
-
Addition of Chloroacetyl Chloride: Cool the L-serine solution in an ice bath. Slowly add chloroacetyl chloride, dissolved in a suitable organic solvent like dioxane, to the stirred solution. The reaction is exothermic and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction Monitoring: Allow the reaction to proceed for several hours at a low temperature, followed by stirring at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, acidify the mixture with hydrochloric acid to protonate the carboxylic acid and any unreacted amine.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Figure 1. General workflow for the synthesis of this compound.
Core Applications: A Versatile Tool in Chemical Biology
The reactivity of the chloroacetyl group is the cornerstone of the utility of this compound. This electrophilic moiety readily undergoes nucleophilic substitution with thiol groups, primarily from cysteine residues in proteins, forming a stable thioether bond. This reaction is the basis for its application as an irreversible enzyme inhibitor and an affinity labeling reagent.
Irreversible Enzyme Inhibition
When a cysteine residue is present in the active site of an enzyme, this compound can act as an irreversible inhibitor. The L-serine backbone can guide the molecule to the active site of enzymes that recognize serine or similar amino acids. Once positioned, the chloroacetyl group reacts with the catalytic cysteine, permanently blocking the enzyme's activity. This "suicide inhibition" mechanism is a powerful tool for studying enzyme function and for the development of therapeutic agents.
Methodological & Application
Application Notes and Protocols for (2-chloroacetyl)-L-serine
Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes. As of the current date, specific cell culture applications and detailed protocols for (2-chloroacetyl)-L-serine are not widely documented in published literature. The information provided is based on the chemical nature of the compound and established biochemical and cell biology techniques. Researchers should conduct their own validation and optimization experiments.
Introduction
This compound is a derivative of the amino acid L-serine, featuring a reactive chloroacetyl group. This functional group makes it a potential tool for chemical biology and drug discovery. The chloroacetyl moiety can act as an alkylating agent, capable of forming covalent bonds with nucleophilic residues in proteins, such as cysteine or histidine.[1][2] This property suggests that this compound could serve as an irreversible inhibitor of specific enzymes that recognize L-serine. These application notes describe a hypothetical use of this compound to probe a cellular signaling pathway by irreversibly inhibiting a target enzyme.
Principle of Action
We hypothesize that this compound acts as an irreversible inhibitor of a hypothetical enzyme, "Serine-Utilizing Enzyme X" (SUE-X). The L-serine structure is proposed to guide the compound to the active site of SUE-X. Once bound, the electrophilic chloroacetyl group is positioned to react with a key nucleophilic amino acid residue (e.g., a cysteine thiol group) in the active site, forming a stable covalent bond.[2][3] This covalent modification permanently inactivates the enzyme, allowing for the study of the downstream consequences of SUE-X inhibition.
Applications
-
Enzyme Inhibition Studies: Investigating the function and downstream effects of serine-binding enzymes in cellular pathways.
-
Target Identification and Validation: Used as a chemical probe to validate a hypothetical SUE-X as a potential drug target.
-
Pathway Analysis: Elucidating the role of a specific enzymatic step in a signaling cascade, such as a cell survival or metabolic pathway.
Storage and Handling
-
Storage: Store the solid compound at 2-8°C, protected from moisture and light.[4] For long-term storage, -20°C is recommended.
-
Handling: Use standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a chemical fume hood to avoid inhalation of dust.[5][6] Avoid contact with skin and eyes.
-
Solution Preparation: Due to potential reactivity with water, it is recommended to prepare stock solutions in an anhydrous solvent like dimethyl sulfoxide (DMSO) immediately before use. Aqueous solutions of similar compounds can be unstable.[7]
Data Presentation
The following tables present hypothetical data from experiments using this compound on HeLa cells.
Table 1: Cytotoxicity of this compound on HeLa Cells
This table summarizes the results of an MTT assay performed after treating HeLa cells with various concentrations of this compound for 24 hours. The data is used to determine the compound's IC50 and a suitable working concentration for subsequent experiments.
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 10 | 1.18 | 0.07 | 94.4 |
| 25 | 1.05 | 0.06 | 84.0 |
| 50 | 0.88 | 0.05 | 70.4 |
| 100 | 0.65 | 0.04 | 52.0 |
| 200 | 0.35 | 0.03 | 28.0 |
| 500 | 0.12 | 0.02 | 9.6 |
Table 2: Effect of this compound on Key Proteins in a Hypothetical Cell Survival Pathway
This table shows the quantification of a Western blot analysis. HeLa cells were treated with a sub-lethal concentration (50 µM) of this compound for 6 hours. The results indicate the effect of inhibiting the hypothetical enzyme SUE-X on downstream signaling proteins.
| Protein Target | Treatment | Relative Band Intensity (Normalized to Loading Control) | Change vs. Control |
| p-Akt (Ser473) | Vehicle Control | 1.00 | - |
| 50 µM Cmpd | 0.45 | ↓ 55% | |
| Total Akt | Vehicle Control | 1.00 | - |
| 50 µM Cmpd | 0.98 | No significant change | |
| p-ERK1/2 | Vehicle Control | 1.00 | - |
| 50 µM Cmpd | 1.05 | No significant change | |
| Total ERK1/2 | Vehicle Control | 1.00 | - |
| 50 µM Cmpd | 1.02 | No significant change | |
| Cleaved Caspase-3 | Vehicle Control | 1.00 | - |
| 50 µM Cmpd | 2.50 | ↑ 150% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
In a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to create a 100 mM stock solution.
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Determination of Cytotoxicity using MTT Assay
This protocol is adapted from standard MTT assay procedures.[8][9][10]
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[11]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as follows:
-
Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Protocol 3: Analysis of Signaling Pathway Modulation by Western Blot
This protocol is based on standard Western blotting procedures.[13][14][15]
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 50 µM, determined from the MTT assay) or vehicle control for the specified time (e.g., 6 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Diagrams of Pathways and Workflows
Caption: Hypothetical signaling pathway where SUE-X supports Akt activity, promoting cell survival.
Caption: Experimental workflow for treating cells and performing endpoint analyses.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for (2-chloroacetyl)-L-serine as a Putative Covalent Inhibitor for Enzyme Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Covalent inhibitors have re-emerged as a powerful tool in drug discovery and chemical biology, offering high potency and prolonged duration of action.[1][2] These molecules form a stable, covalent bond with their target protein, often leading to irreversible inhibition. Serine residues, frequently found in the active sites of enzymes like proteases and hydrolases, are attractive targets for covalent inhibitors due to the nucleophilicity of their hydroxyl group.[3][4]
This document provides a detailed overview of the potential application of (2-chloroacetyl)-L-serine as a covalent inhibitor for enzyme studies. While specific data for this compound is not extensively available in public literature, we will extrapolate its likely mechanism and provide generalized protocols for its characterization based on the well-understood principles of covalent inhibition. The chloroacetyl group is a known electrophilic "warhead" that can react with nucleophilic amino acid residues.
Principle and Mechanism of Action
Covalent inhibition is typically a two-step process. First, the inhibitor non-covalently and reversibly binds to the enzyme's active site. This is followed by the formation of a covalent bond between the inhibitor and a reactive amino acid residue on the enzyme.[1]
In the case of this compound, the L-serine moiety would provide the initial binding specificity, presumably targeting the active site of a serine-utilizing enzyme or a serine protease. The chloroacetyl group then acts as the electrophilic "warhead." The nucleophilic hydroxyl group of a catalytic serine residue in the enzyme's active site would attack the carbon atom of the chloroacetyl group, leading to the displacement of the chloride leaving group and the formation of a stable ester linkage. This covalent modification would inactivate the enzyme.
Data Presentation
While specific quantitative data for this compound is not available, the following tables provide a template for summarizing key experimental results when characterizing a novel covalent inhibitor.
Table 1: Enzyme Inhibition Parameters
| Enzyme Target | Inhibitor | IC₅₀ (µM) | kᵢₙₐcₜ (min⁻¹) | Kᵢ (µM) | kᵢₙₐcₜ/Kᵢ (M⁻¹min⁻¹) |
| e.g., Serine Protease X | This compound | e.g., 15.2 | e.g., 0.1 | e.g., 25 | e.g., 4000 |
| e.g., Serine Hydrolase Y | This compound | e.g., >100 | N/A | N/A | N/A |
Table 2: Mass Spectrometry Data for Covalent Adduct Confirmation
| Protein | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Modification |
| e.g., Serine Protease X | e.g., 25000.0 | e.g., 25147.1 | e.g., +147.1 | Covalent addition of (2-acetyl)-L-serine |
| e.g., Tryptic Peptide with Active Site Serine | e.g., 1500.7 | e.g., 1647.8 | e.g., +147.1 | Covalent addition of (2-acetyl)-L-serine |
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
Protocol 1: Enzyme Inhibition Assay
This protocol is designed to determine the IC₅₀ value of the inhibitor.
-
Prepare Reagents:
-
Enzyme stock solution in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate stock solution (e.g., a chromogenic or fluorogenic substrate specific for the target enzyme).
-
This compound stock solution in DMSO.
-
Assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 1 µL of varying concentrations of this compound (e.g., from 0.1 µM to 100 µM final concentration).
-
Add 25 µL of the enzyme solution and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent modification.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Determination of Kinetic Parameters for Irreversible Inhibition
This protocol is for determining the rate of inactivation (kᵢₙₐcₜ) and the inhibitor affinity (Kᵢ).
-
Prepare Reagents: As in Protocol 1.
-
Assay Procedure:
-
Pre-incubate the enzyme with various concentrations of this compound for different time intervals (e.g., 0, 5, 10, 20, 30 minutes).
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into the assay buffer containing the substrate to stop further covalent modification and measure the residual enzyme activity.
-
Monitor the reaction kinetics as in Protocol 1.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time. The slope of this line will give the observed rate of inactivation (kₒᵦₛ).
-
Plot the kₒᵦₛ values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation to determine kᵢₙₐcₜ (the maximum rate of inactivation) and Kᵢ (the inhibitor concentration at which the inactivation rate is half-maximal).
-
Protocol 3: Mass Spectrometry Analysis of Covalent Adduct
This protocol is to confirm the covalent modification of the target enzyme.
-
Sample Preparation:
-
Incubate the target enzyme with an excess of this compound for a sufficient time to ensure complete modification (e.g., 2 hours).
-
As a control, incubate the enzyme with DMSO alone.
-
Remove the excess inhibitor by dialysis or using a desalting column.
-
-
Intact Protein Analysis:
-
Analyze the intact protein samples by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Compare the molecular weight of the inhibitor-treated enzyme with the control. A mass increase corresponding to the molecular weight of the acetyl-L-serine moiety (minus HCl) will confirm covalent modification.
-
-
Peptide Mapping:
-
Digest the protein samples with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the peptide containing the active site serine and look for a mass shift corresponding to the covalent modification.
-
MS/MS fragmentation can be used to pinpoint the exact site of modification.
-
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for characterizing a covalent inhibitor and a hypothetical signaling pathway that could be targeted.
Conclusion
This compound represents a promising, yet underexplored, candidate for a covalent inhibitor targeting serine-dependent enzymes. The protocols and frameworks provided here offer a comprehensive guide for researchers to systematically characterize its inhibitory properties and potential therapeutic applications. The combination of enzymatic assays and mass spectrometry is crucial for validating the mechanism of action and confirming the covalent nature of the inhibition. Further studies are warranted to identify specific enzyme targets and to evaluate the cellular and in vivo efficacy of this compound.
References
Application Notes and Protocols for Labeling Proteins with (2-chloroacetyl)-L-serine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the site-specific labeling of proteins using (2-chloroacetyl)-L-serine. This technique is particularly effective for alkylating cysteine residues, creating a stable thioether bond. These protocols are designed to be a starting point for researchers and can be optimized for specific proteins and applications.
Introduction
Site-specific protein modification is a powerful tool in research and drug development, enabling the attachment of probes, tags, or therapeutic moieties to a protein of interest. This compound is a bifunctional molecule that combines the reactivity of a chloroacetyl group with the biocompatibility of the amino acid L-serine. The chloroacetyl group is an effective electrophile that selectively reacts with nucleophilic residues on a protein, most notably the thiol group of cysteine. This high selectivity allows for precise control over the location of the modification, which is crucial for preserving protein structure and function.
The primary application of this labeling strategy is the alkylation of cysteine residues. The reaction proceeds via a nucleophilic substitution, where the sulfur atom of the cysteine side chain attacks the carbon of the chloroacetyl group, displacing the chloride and forming a stable thioether linkage. The reaction is most efficient at slightly alkaline pH, where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion.
Experimental Protocols
Materials and Reagents
-
Protein of interest with at least one accessible cysteine residue
-
This compound
-
Reaction Buffer: 50 mM HEPES or Phosphate buffer, pH 7.5-8.5, containing 150 mM NaCl and 1 mM EDTA
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine
-
Purification columns: Size-exclusion (e.g., Sephadex G-25) or ion-exchange chromatography columns
-
Analytical tools: SDS-PAGE, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Step-by-Step Protein Labeling Protocol
-
Protein Preparation:
-
Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose cysteine residues for labeling, add a reducing agent. Use a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. DTT can also be used, but it should be removed before adding the labeling reagent as it will compete for the chloroacetyl group. This can be achieved using a desalting column.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or the Reaction Buffer) at a concentration of 10-100 mM.
-
Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the labeling reagent over the protein. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The reaction time and temperature may require optimization.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent with a free thiol group, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 50-100 mM. This will react with any excess this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess labeling reagent and quenching reagent by size-exclusion chromatography (desalting column) or dialysis. Equilibrate the column or dialysis membrane with a suitable storage buffer for the protein.
-
For higher purity, ion-exchange or affinity chromatography can be employed, depending on the properties of the target protein.
-
Characterization of the Labeled Protein
-
SDS-PAGE Analysis: Run both the unlabeled and labeled protein on an SDS-PAGE gel. While the mass difference from the label itself may not be resolvable, this will confirm the integrity of the protein after the labeling procedure.
-
Mass Spectrometry: Use ESI-MS or MALDI-TOF mass spectrometry to determine the mass of the labeled protein. The mass increase will correspond to the number of incorporated this compound molecules, allowing for the calculation of labeling efficiency.
-
Peptide Mapping: To confirm the site of modification, the labeled protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.
Data Presentation
The following tables summarize typical quantitative data that should be collected during the optimization of the labeling protocol.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration (mg/mL) | 1 | 5 | 10 |
| Labeling Reagent:Protein Molar Ratio | 10:1 | 20:1 | 50:1 |
| Reaction Time (hours) | 2 | 4 | Overnight |
| Reaction Temperature (°C) | 4 | 25 | 25 |
| Labeling Efficiency (%) * | Data to be filled | Data to be filled | Data to be filled |
| Protein Recovery (%) | Data to be filled | Data to be filled | Data to be filled |
| **Labeling efficiency is determined by mass spectrometry. |
| Analytical Method | Unlabeled Protein | Labeled Protein |
| Mass (Da) by ESI-MS | e.g., 50,000 | e.g., 50,153 |
| Number of Labels Incorporated | 0 | e.g., 1 |
| Retention Time (SEC) | e.g., 15.2 min | e.g., 15.1 min |
Visualizations
Below are diagrams illustrating the key workflows and chemical principles involved in the protein labeling process.
Application Notes and Protocols for Site-Directed Mutagenesis Studies Using (2-chloroacetyl)-L-serine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology and drug development. This technique allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function. (2-chloroacetyl)-L-serine is a reactive UAA that can be genetically encoded and incorporated into a protein of interest. The chloroacetyl group serves as a versatile chemical handle for bioorthogonal reactions, allowing for site-specific protein labeling, cyclization, and the formation of protein-protein conjugates. These modifications are invaluable for studying protein-protein interactions, enzyme mechanisms, and for the development of novel protein therapeutics.
The incorporation of such UAAs is typically achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with endogenous cellular components.[1] This methodology relies on the reassignment of a codon, typically a nonsense codon like the amber stop codon (UAG), to encode the UAA.[2][3]
This document provides detailed application notes and protocols for the conceptual use of this compound in site-directed mutagenesis studies, drawing parallels from the successful incorporation of the structurally similar UAA, 2-chloroacetyl-Nε-lysine (ClAcK).[4]
Applications
The incorporation of this compound offers a range of applications in protein engineering and drug development:
-
Site-Specific Protein Labeling: The chloroacetyl group can react specifically with thiol groups, such as the side chain of cysteine, to form a stable thioether bond.[4] This allows for the precise attachment of fluorescent probes, biotin tags, or other reporter molecules at a predetermined site on the protein.
-
Protein-Protein Conjugation: By incorporating this compound into one protein and a cysteine residue into another, covalent protein-protein conjugates can be formed. This is particularly useful for studying protein complexes and for creating novel fusion proteins with therapeutic potential.
-
Intramolecular Cyclization: If a protein is engineered to contain both this compound and a cysteine residue at appropriate positions, intramolecular cyclization can be induced. This can enhance protein stability and be used to mimic natural post-translational modifications.
-
Enzyme Inhibition Studies: The reactive chloroacetyl group can act as an electrophile to covalently modify active site residues of enzymes, leading to irreversible inhibition. This can be a powerful tool for probing enzyme mechanisms and for designing targeted inhibitors.
Quantitative Data Summary
While specific data for this compound is not yet widely published, the incorporation efficiency and subsequent reaction yields can be estimated based on studies with 2-chloroacetyl-Nε-lysine (ClAcK). The following table summarizes relevant quantitative data from a study that utilized ClAcK for site-specific protein SUMOylation.[4]
| Parameter | Value | Protein System | Notes |
| Conjugation Yield | 27.6% | αSyn-K96X with SUMO(QTC) | The yield of the covalent conjugate formed between the chloroacetyl group and a cysteine residue.[4] |
| Conjugation Yield | 25% | αSyn-K102X with SUMO(QTC) | Demonstrates site-dependent variability in reaction efficiency.[4] |
| Enhanced Conjugation Yield | 48.5% | αSyn-K96X with ΔN-SUMO(QTC) | Use of an engineered binding partner with higher affinity increased the conjugation yield.[4] |
| Protein Yield (UAA incorporated) | Typically 5-20% of wild-type expression | General UAA incorporation | The yield of the full-length protein containing the unnatural amino acid can vary significantly.[5] |
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound and its subsequent modification. These are based on established methods for unnatural amino acid mutagenesis.[2][3][6]
Protocol 1: Site-Directed Mutagenesis to Introduce the Amber Codon
This protocol describes the introduction of an amber stop codon (TAG) at the desired site in the gene of interest.
-
Primer Design: Design primers for site-directed mutagenesis that introduce a TAG codon at the target serine residue. The primers should be complementary to the template DNA and have a melting temperature (Tm) above 78°C.
-
PCR Reaction: Perform PCR using a high-fidelity DNA polymerase, the template plasmid containing the gene of interest, and the designed primers.
-
Template DNA: 5-50 ng
-
Forward Primer: 125 ng
-
Reverse Primer: 125 ng
-
dNTPs: 1 µL (10 mM)
-
Reaction Buffer: 5 µL (10x)
-
PfuTurbo DNA Polymerase: 1 µL
-
ddH₂O to a final volume of 50 µL
-
-
PCR Cycling:
-
Initial Denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Elongation: 68°C for 1 minute/kb of plasmid length
-
-
Final Elongation: 68°C for 7 minutes
-
-
Template Digestion: Digest the parental, methylated DNA template by adding 1 µL of DpnI restriction enzyme to the PCR product and incubating at 37°C for 1 hour.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells (e.g., DH5α) and plate on selective media.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the TAG codon by DNA sequencing.
Protocol 2: Expression of the Protein with this compound
This protocol outlines the expression of the target protein containing the incorporated UAA.
-
Co-transformation: Co-transform the plasmid containing the gene of interest with the amber codon and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Note: For the incorporation of a chloroacetylated amino acid like ClAcK, a repurposed pyrrolysyl-tRNA synthetase mutant (MmFAcKRS1) has been shown to be effective.[4]
-
-
Culture Growth: Grow the co-transformed cells in minimal media supplemented with the appropriate antibiotics and this compound at a final concentration of 1-2 mM.
-
Protein Expression: Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at an appropriate cell density (e.g., OD₆₀₀ of 0.6-0.8) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.
-
Protein Purification: Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
Protocol 3: Site-Specific Labeling with a Thiol-Reactive Probe
This protocol describes the reaction of the incorporated chloroacetyl group with a cysteine-containing molecule or a thiol-reactive probe.
-
Reaction Setup: In a reaction buffer (e.g., phosphate-buffered saline, pH 7.4), mix the purified protein containing this compound with a molar excess of the thiol-containing probe (e.g., a cysteine-containing peptide or a fluorescent dye with a thiol group).
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by mass spectrometry.
-
Removal of Excess Probe: Remove the unreacted probe by dialysis, size-exclusion chromatography, or another suitable purification method.
-
Analysis: Analyze the labeled protein by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of protein activity.
Visualizations
Caption: Experimental workflow for site-specific protein modification.
Caption: Pathway for unnatural amino acid incorporation and labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-specific in vivo protein SUMOylation via translational incorporation of a proximity-reactive pyrrolysine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. Continuous directed evolution of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2-chloroacetyl)-L-serine for Activity-Based Protein Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy for the functional analysis of enzymes in complex biological systems. This technique utilizes active site-directed chemical probes to covalently label and identify active enzymes. Serine hydrolases, one of the largest and most diverse enzyme superfamilies, are critical regulators of numerous physiological processes and represent a major class of drug targets.
(2-chloroacetyl)-L-serine is a reactive compound that can be employed as an activity-based probe to target the active site serine residues of various hydrolases. The chloroacetyl group serves as an electrophilic "warhead" that forms a covalent bond with the catalytic serine, leading to irreversible inhibition. The L-serine scaffold can provide a degree of selectivity for enzymes that recognize this amino acid or related structures. This document provides detailed application notes and protocols for the use of this compound in activity-based protein profiling to identify and characterize serine hydrolase activity.
Principle of Action
The fundamental principle behind the use of this compound as an activity-based probe lies in its ability to covalently modify the active site of serine hydrolases. The catalytic serine residue in these enzymes acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group. This results in the formation of a stable covalent adduct and the displacement of the chloride leaving group, thereby irreversibly inactivating the enzyme. By incorporating a reporter tag, either directly onto the probe or via a bioorthogonal handle, labeled enzymes can be detected, enriched, and identified.
Synthesis of this compound
A plausible synthetic route for this compound is outlined below.
Caption: Synthetic scheme for this compound.
Protocol: Synthesis of this compound
-
Dissolution: Dissolve L-serine in an aqueous solution of sodium bicarbonate at 0 °C.
-
Acylation: Slowly add chloroacetyl chloride to the stirring solution. The reaction is maintained at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Acidification: Upon completion, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and purify by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.
Experimental Protocols for Activity-Based Protein Profiling
This compound can be used in two primary ABPP workflows: a gel-based method for rapid visualization of labeled enzymes and a mass spectrometry-based method for proteome-wide identification of targets. For the mass spectrometry approach, an alkyne or azide handle would need to be incorporated into the probe structure to allow for click chemistry-based enrichment. For the purpose of these protocols, we will describe the use of a hypothetical alkyne-tagged version, this compound-alkyne.
Gel-Based ABPP for Serine Hydrolase Profiling
This protocol allows for the visualization of serine hydrolase activities in a complex proteome.
Caption: Workflow for gel-based activity-based protein profiling.
Protocol: Gel-Based ABPP
-
Proteome Preparation: Prepare proteome lysates from cells or tissues in a suitable buffer (e.g., PBS) and determine the protein concentration.
-
Probe Labeling: Incubate the proteome (e.g., 50 µg of protein) with the this compound-alkyne probe (final concentration 1-10 µM) for 30-60 minutes at 37 °C.
-
Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding a freshly prepared click-mix containing an azide-fluorophore (e.g., rhodamine-azide), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate for 1 hour at room temperature.
-
Sample Preparation for Electrophoresis: Quench the reaction by adding 4x SDS-PAGE loading buffer and heat the samples at 95 °C for 5 minutes.
-
Gel Electrophoresis: Separate the labeled proteins on a polyacrylamide gel (e.g., 12% SDS-PAGE).
-
Fluorescence Scanning: Visualize the labeled proteins by scanning the gel using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
Mass Spectrometry-Based ABPP for Target Identification
This protocol enables the identification and quantification of specific serine hydrolase targets across the proteome.
Caption: Workflow for mass spectrometry-based ABPP.
Protocol: Mass Spectrometry-Based ABPP
-
Proteome Labeling: Label the proteome with this compound-alkyne as described in the gel-based protocol (Step 1 & 2).
-
Click Chemistry with Biotin: Perform the CuAAC reaction using an azide-biotin tag.
-
Protein Precipitation: Precipitate the proteins to remove excess reagents (e.g., with cold acetone).
-
Resuspension and Denaturation: Resuspend the protein pellet in a buffer containing SDS and denature by heating.
-
Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the lysate and incubate to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37 °C to digest the captured proteins.
-
Peptide Elution and Desalting: Collect the supernatant containing the tryptic peptides and desalt using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS data against a protein database to identify the labeled proteins.
Quantitative Data Presentation
The inhibitory activity of this compound against a panel of serine hydrolases can be determined using competitive ABPP. In this assay, the proteome is pre-incubated with varying concentrations of the inhibitor before labeling with a broad-spectrum serine hydrolase probe (e.g., a fluorophosphonate-rhodamine probe). The reduction in fluorescence intensity of a specific enzyme band corresponds to its inhibition.
Table 1: Example Inhibitory Potency (IC₅₀) of this compound against Selected Human Serine Hydrolases
| Enzyme Target | Enzyme Class | IC₅₀ (µM) [Hypothetical] |
| Fatty Acid Amide Hydrolase (FAAH) | Amidase | 0.5 |
| Monoglyceride Lipase (MGLL) | Lipase | 5.2 |
| Diacylglycerol Lipase α (DAGLA) | Lipase | > 50 |
| α/β-Hydrolase Domain 6 (ABHD6) | Hydrolase | 15.8 |
| Proteinase 3 (PRTN3) | Serine Protease | > 100 |
| Thrombin (F2) | Serine Protease | > 100 |
Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
Table 2: Example Kinetic Parameters for Inhibition of FAAH by this compound
| Parameter | Value [Hypothetical] | Unit |
| kinact/KI | 5000 | M-1s-1 |
| kinact | 0.1 | s-1 |
| KI | 20 | µM |
Note: These kinetic parameters are hypothetical and serve to illustrate the type of data that can be generated to characterize the irreversible inhibition.
Applications in Drug Discovery and Chemical Biology
-
Target Identification and Validation: The unbiased nature of ABPP allows for the identification of novel cellular targets of this compound and related compounds. This is crucial for understanding the mechanism of action and potential off-target effects of drug candidates.
-
Inhibitor Screening and Selectivity Profiling: The competitive ABPP platform can be used to screen compound libraries for new serine hydrolase inhibitors and to profile the selectivity of lead compounds against a large panel of enzymes simultaneously.
-
Functional Enzyme Annotation: By identifying active serine hydrolases in different cellular states, disease models, or in response to stimuli, ABPP with probes like this compound can help to elucidate the biological roles of previously uncharacterized enzymes.
Conclusion
This compound represents a useful, albeit not widely documented, tool for the activity-based profiling of serine hydrolases. Its straightforward synthesis and reactivity with active site serines make it a valuable probe for both gel-based and mass spectrometry-based ABPP workflows. The detailed protocols and application notes provided herein offer a framework for researchers to utilize this and similar chloroacetyl-based probes to investigate the functional roles of serine hydrolases in health and disease, and to accelerate the discovery of novel therapeutic agents.
Application Notes: In Vivo Characterization of (2-chloroacetyl)-L-serine
Introduction
(2-chloroacetyl)-L-serine is a novel synthetic analog of the non-essential amino acid L-serine. The incorporation of a chloroacetyl group, a known reactive moiety, suggests that this compound may act as an irreversible inhibitor of specific enzymes that utilize L-serine as a substrate or a modulator of serine-dependent biological pathways. Given the critical roles of L-serine in cellular proliferation, nucleotide synthesis, and neurotransmission, this compound presents a compelling candidate for therapeutic development, potentially in oncology or neuroinflammatory disorders. These application notes provide a comprehensive framework for the in vivo evaluation of this compound, outlining protocols for assessing its pharmacokinetic profile, safety, and efficacy in relevant disease models.
Proposed Mechanism of Action
The chloroacetyl group is an electrophilic moiety that can react with nucleophilic residues (e.g., cysteine, histidine, lysine) in the active site of enzymes, leading to irreversible covalent inhibition. It is hypothesized that this compound may target enzymes involved in L-serine metabolism, such as serine hydroxymethyltransferase (SHMT) or phosphoglycerate dehydrogenase (PHGDH), which are often upregulated in cancer.[1][2] By irreversibly binding to these enzymes, the compound could disrupt one-carbon metabolism and nucleotide synthesis, thereby impeding the rapid proliferation of cancer cells.[1]
Alternatively, L-serine and its metabolites are known to modulate neurotransmitter systems and inflammatory responses in the central nervous system.[3][4] this compound could potentially interfere with these pathways, suggesting a therapeutic utility in neuroinflammatory conditions. The proposed in vivo studies are designed to explore these hypotheses by evaluating the compound's activity in both an oncology and a neuroinflammation model.
Experimental Design and Protocols
A phased in vivo experimental plan is proposed to systematically evaluate the therapeutic potential of this compound. The workflow for this plan is illustrated below.
Caption: Experimental workflow for in vivo evaluation of this compound.
Protocol 1: Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound in mice after intravenous (IV) and oral (PO) administration.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Methodology:
-
Animal Groups: A total of 48 mice are divided into two main groups: IV administration and PO administration. Each main group has 6 time points with 4 mice per time point.
-
Dosing:
-
IV Group: Administer this compound at 2 mg/kg via tail vein injection.
-
PO Group: Administer this compound at 10 mg/kg by oral gavage.
-
-
Blood Sampling: Collect blood samples (~100 µL) via retro-orbital sinus at the following time points post-administration:
-
IV: 5, 15, 30, 60, 120, and 240 minutes.
-
PO: 15, 30, 60, 120, 240, and 360 minutes.
-
-
Sample Processing: Plasma is isolated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Data Presentation: Pharmacokinetic Parameters
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 180 | 850 ± 95 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (0-t) (ng*h/mL) | 1250 ± 150 | 2100 ± 220 |
| Half-life (t½) (h) | 1.5 ± 0.2 | 2.1 ± 0.3 |
| Bioavailability (%) | N/A | 33.6 |
Protocol 2: Acute and Sub-chronic Toxicity Studies
Objective: To evaluate the safety profile of this compound and determine the No-Observed-Adverse-Effect-Level (NOAEL).
Animals: Sprague-Dawley rats, 6-8 weeks old.
Methodology:
Part A: Acute Toxicity
-
Animal Groups: Rats are divided into a vehicle control group and a single high-dose group (e.g., 2000 mg/kg) (n=5 per group).
-
Dosing: A single oral dose is administered by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
Part B: 28-Day Sub-chronic Toxicity
-
Animal Groups: Rats are divided into a vehicle control and three dose groups: low (e.g., 100 mg/kg/day), mid (e.g., 300 mg/kg/day), and high (e.g., 1000 mg/kg/day) (n=10 per sex per group).
-
Dosing: The compound is administered daily by oral gavage for 28 days.
-
Monitoring: Body weight, food consumption, and clinical signs are recorded regularly.
-
Terminal Procedures: At the end of the study, blood samples are collected for hematology and serum biochemistry analysis. A full necropsy is performed, and major organs are weighed and preserved for histopathological examination.
Data Presentation: Summary of Toxicological Findings (28-Day Study)
| Parameter | Control | Low Dose (100 mg/kg) | Mid Dose (300 mg/kg) | High Dose (1000 mg/kg) |
| Body Weight Change (g, Male) | +120 ± 10 | +118 ± 12 | +115 ± 11 | +95 ± 15 |
| ALT (U/L, Male) | 35 ± 5 | 38 ± 6 | 42 ± 7 | 65 ± 9 |
| Creatinine (mg/dL, Male) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 |
| Histopathology Findings | No significant findings | No significant findings | No significant findings | Minimal centrilobular hypertrophy in the liver |
| NOAEL (mg/kg/day) | - | - | 300 | - |
| *Statistically significant difference from control (p < 0.05) |
Protocol 3: Efficacy in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To assess the anti-inflammatory effects of this compound in a mouse model of acute neuroinflammation.[5][6]
Animals: Male C57BL/6 mice, 8-10 weeks old.
Methodology:
-
Animal Groups (n=8 per group):
-
Group 1: Vehicle control (Saline)
-
Group 2: LPS (1 mg/kg) + Vehicle
-
Group 3: LPS (1 mg/kg) + this compound (50 mg/kg)
-
Group 4: LPS (1 mg/kg) + Dexamethasone (1 mg/kg, positive control)
-
-
Dosing: this compound or vehicle is administered orally 1 hour before the inflammatory challenge.
-
Inflammation Induction: LPS (1 mg/kg) is administered via intraperitoneal (IP) injection.
-
Sample Collection: 4 hours after LPS injection, mice are euthanized. Blood is collected via cardiac puncture for serum preparation. The brain is harvested and one hemisphere is snap-frozen for protein analysis.
-
Cytokine Analysis: Serum levels of TNF-α, IL-6, and IL-1β are measured using commercial ELISA kits.[7][8][9][10]
Data Presentation: Serum Cytokine Levels
| Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | 50 ± 15 | 30 ± 10 | 25 ± 8 |
| LPS + Vehicle | 1200 ± 250 | 1500 ± 300 | 800 ± 150 |
| LPS + this compound | 650 ± 180 | 800 ± 210 | 450 ± 110 |
| LPS + Dexamethasone | 400 ± 120 | 550 ± 160 | 300 ± 90 |
| *Statistically significant difference from LPS + Vehicle group (p < 0.05) |
Protocol 4: Efficacy in a Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in an in vivo cancer model.[11]
Animals: Athymic nude mice, 6-8 weeks old.
Methodology:
-
Tumor Implantation: Human colorectal cancer cells (e.g., HCT116) are subcutaneously implanted into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to an average volume of 100-150 mm³.
-
Animal Groups (n=10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (100 mg/kg, daily PO)
-
Group 3: Standard-of-care chemotherapy (e.g., 5-Fluorouracil)
-
-
Treatment: Treatment is administered for 21 days.
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated as (Length x Width²)/2.
-
Endpoint: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., Western blot).
Data Presentation: Tumor Growth Inhibition
| Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 350 | - |
| This compound | 825 ± 210 | 45 |
| Standard-of-Care | 450 ± 150 | 70 |
| *Statistically significant difference from Vehicle Control group (p < 0.05) |
Protocol 5: Western Blot Analysis of Akt/mTOR Signaling
Objective: To determine if this compound modulates the Akt/mTOR signaling pathway in tumor tissue.
Methodology:
-
Protein Extraction: Tumor tissues from the xenograft study are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against Phospho-Akt (Ser473), total Akt, Phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH).[3][12][13]
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Proposed Signaling Pathway Modulation
The diagram below illustrates the hypothesized mechanism by which this compound may inhibit the Akt/mTOR pathway, a key regulator of cell growth and proliferation.
Caption: Hypothesized inhibition of the Akt/mTOR pathway by this compound.
References
- 1. Cellular redox state constrains serine synthesis and nucleotide production to impact cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 4. Quantitative Analysis of the AKT/mTOR Pathway Using Multiplex Immunoprecipitation and Targeted Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. 4.11. Mouse Cytokine ELISA [bio-protocol.org]
- 8. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Cytokine measurements [bio-protocol.org]
- 11. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for the Preparation of (2-chloroacetyl)-L-serine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-chloroacetyl)-L-serine is a derivative of the amino acid L-serine and is utilized in various research applications, particularly in chemical biology and drug development as a reactive intermediate for bioconjugation and as a potential enzyme inhibitor. The chloroacetyl group is an electrophilic moiety that can react with nucleophiles, such as the thiol group of cysteine residues in proteins. Proper preparation of stock solutions of this compound is critical to ensure its integrity and reactivity for experimental use. Due to the reactive nature of the chloroacetyl group, this compound is susceptible to hydrolysis, particularly in aqueous solutions. Therefore, careful consideration of the solvent and storage conditions is paramount.
Physicochemical Properties and Stability Considerations
A summary of the available data for this compound and its parent compound, L-serine, is presented below. It is important to note that specific solubility and stability data for this compound is limited, and the information provided is based on general chemical principles and data for related compounds.
| Property | This compound | L-serine |
| Molecular Formula | C₅H₈ClNO₄ | C₃H₇NO₃ |
| Molecular Weight | 181.57 g/mol | 105.09 g/mol |
| Appearance | White solid (predicted) | White crystalline powder |
| Melting Point | 117-125 °C (decomposes) | ~228 °C (decomposes) |
| Storage of Solid | 0-8 °C | Room temperature |
| Solubility in Water | Likely low with "very faint turbidity" noted by one supplier. Susceptible to hydrolysis. | Soluble |
| Recommended Solvents | Anhydrous aprotic solvents such as DMSO or DMF are recommended for stock solutions. | Water, dilute aqueous acid or base. |
| Solution Stability | Prone to hydrolysis in aqueous solutions. Stock solutions in anhydrous aprotic solvents should be prepared fresh and used immediately. Short-term storage of frozen aliquots (-20°C to -80°C) may be possible but should be validated for each specific application. | Stable in aqueous solution. |
Experimental Protocols
Given the likely instability of this compound in solution, especially in protic solvents like water, the following protocol emphasizes the preparation of fresh solutions for immediate use.
Materials
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous N,N-Dimethylformamide (DMF)
-
Sterile, conical-bottom microcentrifuge tubes or glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 100 mM Stock Solution in Anhydrous DMSO
This protocol provides a general guideline. The optimal concentration may vary depending on the specific experimental requirements. It is advisable to prepare a small test solution to ensure solubility at the desired concentration.
-
Equilibrate to Room Temperature: Before opening, allow the container of solid this compound to equilibrate to room temperature for at least 30 minutes in a desiccator. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weigh the Compound: In a fume hood, carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 18.16 mg.
-
Dissolve in Anhydrous Solvent: Transfer the weighed compound to a sterile microcentrifuge tube or glass vial. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of anhydrous DMSO.
-
Ensure Complete Dissolution: Tightly cap the tube or vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used to aid dissolution if necessary, but care should be taken to avoid degradation.
-
Immediate Use: It is strongly recommended to use the freshly prepared stock solution immediately.
Storage and Handling of Stock Solutions
Due to the potential for hydrolysis, long-term storage of this compound in solution is not recommended. If short-term storage is unavoidable:
-
Aliquoting: Immediately after preparation, aliquot the stock solution into small, single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles and exposure to moisture.
-
Storage Conditions: Store the aliquots at -80°C.
-
Validation: Before experimental use after storage, it is advisable to validate the integrity of the compound, for example, by analytical techniques like HPLC or mass spectrometry, if the application is sensitive to the presence of the hydrolyzed product.
Visualization of Experimental Workflow
The following diagram illustrates the recommended workflow for preparing a fresh stock solution of this compound.
Caption: Workflow for preparing a fresh stock solution of this compound.
Logical Relationship of Stability and Solvent Choice
The choice of solvent is critical for maintaining the chemical integrity of this compound. The following diagram illustrates the rationale for selecting an appropriate solvent.
Caption: Rationale for solvent selection based on compound stability.
Application Note & Protocol: Mass Spectrometry-Based Detection of (2-chloroacetyl)-L-serine Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent modification of proteins by reactive small molecules is a critical area of study in drug development and toxicology. (2-chloroacetyl)-L-serine is a reactive compound that can potentially form covalent adducts with proteins, leading to altered protein function and downstream biological effects. Mass spectrometry (MS) offers a sensitive and specific platform for the identification and quantification of such protein adducts. This document provides a detailed protocol for the detection of this compound adducts on proteins using a bottom-up proteomics approach with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
While specific literature on the mass spectrometric analysis of this compound adducts is limited, this protocol is adapted from established methods for the analysis of structurally similar chloroacetamide and haloacetyl protein modifications. Chloroacetamide is a commonly used reagent in proteomics for the alkylation of cysteine residues.[1][2] The principles and procedures outlined here provide a robust framework for the investigation of this compound protein adducts.
Principle
The overall workflow involves the denaturation of the protein sample, reduction of disulfide bonds, and subsequent alkylation of nucleophilic amino acid residues by this compound. The adducted protein is then enzymatically digested into peptides. These peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to identify the specific sites of modification. The mass of the this compound adduct will result in a characteristic mass shift in the modified peptides, allowing for their identification through specialized data analysis.
Experimental Protocols
Materials and Reagents
-
Protein sample of interest
-
This compound
-
Urea
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Ammonium Bicarbonate (NH4HCO3)
-
Trypsin, MS-grade
-
Formic Acid (FA)
-
Acetonitrile (ACN)
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) C18 cartridges
Protocol 1: In-Solution Protein Adduction and Digestion
This protocol describes the formation of this compound adducts with a purified protein or complex protein mixture in solution, followed by preparation for MS analysis.
-
Protein Solubilization and Denaturation:
-
Resuspend the protein sample in 8 M urea, 50 mM ammonium bicarbonate, pH 8.0 to a final protein concentration of 1-5 mg/mL.
-
Vortex thoroughly to ensure complete solubilization.
-
-
Reduction of Disulfide Bonds:
-
Add TCEP to the protein solution to a final concentration of 10 mM.
-
Incubate at 37°C for 60 minutes.
-
-
Alkylation with this compound:
-
Prepare a fresh stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
Add this compound to the reduced protein solution to a final concentration of 50 mM. Note: The optimal concentration may need to be determined empirically.
-
Incubate in the dark at room temperature for 60 minutes.
-
-
Quenching and Buffer Exchange:
-
Quench the alkylation reaction by adding Dithiothreitol (DTT) to a final concentration of 100 mM.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate, pH 8.0 to reduce the urea concentration to 2 M.
-
-
Enzymatic Digestion:
-
Add MS-grade trypsin to the protein solution at a 1:50 (trypsin:protein) ratio (w/w).
-
Incubate at 37°C overnight (12-16 hours) with gentle shaking.
-
-
Sample Cleanup:
-
Acidify the peptide solution by adding formic acid to a final concentration of 1%.
-
Centrifuge at 14,000 x g for 10 minutes to pellet any precipitate.
-
Desalt the supernatant using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them completely using a vacuum centrifuge.
-
Resuspend the dried peptides in 0.1% formic acid in water for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol outlines the general parameters for the analysis of peptides modified by this compound using a high-resolution mass spectrometer.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 2 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
-
Gradient: A linear gradient from 2% to 40% mobile phase B over 60-120 minutes is a good starting point.
-
Flow Rate: 200-300 nL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 350-1500.
-
Resolution: >60,000 for MS1 scans.
-
Data-Dependent Acquisition (DDA): Acquire MS/MS spectra for the top 10-20 most intense precursor ions from the MS1 scan.
-
Isolation Window: 1.2-2.0 m/z.
-
Collision Energy: Use stepped normalized collision energy (e.g., 25, 30, 35) to ensure good fragmentation of modified peptides.
-
Dynamic Exclusion: Exclude previously fragmented precursors for 30-60 seconds to increase the identification of lower abundance peptides.
-
Data Analysis
-
Use a suitable proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the raw MS data against a relevant protein database.
-
Include a variable modification corresponding to the mass of the this compound adduct on potential target amino acid residues. The primary targets are expected to be cysteine, lysine, and histidine due to their nucleophilicity. The monoisotopic mass of the adducted moiety (C5H6NO3) is 128.0348 Da .
-
Set a narrow precursor and fragment ion mass tolerance (e.g., <10 ppm for precursors and <0.05 Da for fragments on a high-resolution instrument).
-
Manually validate the MS/MS spectra of identified adducted peptides to confirm the site of modification.
Data Presentation
Quantitative analysis of this compound adducts can be performed using label-free quantification (LFQ) or stable isotope labeling methods. The following table provides a template for presenting quantitative data on the relative abundance of identified adducted peptides under different experimental conditions.
| Protein | Peptide Sequence | Adduction Site | Condition A (Relative Abundance) | Condition B (Relative Abundance) | Fold Change | p-value |
| Protein X | TASTEFULLYPEPTIDEK | Cys-123 | 1.00 | 2.50 | 2.5 | 0.01 |
| Protein Y | ANOTHERPEPTIDER | Lys-45 | 1.00 | 0.50 | -2.0 | 0.05 |
| Protein Z | YETANOTHERPEPTIDEK | His-88 | 1.00 | 1.10 | 1.1 | 0.45 |
Visualizations
The following diagrams illustrate the key workflows and concepts described in this application note.
References
Application Notes & Protocols: (2-chloroacetyl)-L-serine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
(2-chloroacetyl)-L-serine is a specialized chemical compound with significant potential in drug discovery as a covalent probe and irreversible enzyme inhibitor. Its structure combines two key features:
-
An L-serine moiety , which can guide the molecule to the active sites of enzymes that recognize serine, such as serine proteases or hydrolases.
-
An electrophilic chloroacetyl "warhead" , which can react with nucleophilic amino acid residues (e.g., Cysteine, Serine, Histidine, Lysine) in or near an enzyme's active site to form a stable, covalent bond.
This dual nature makes it a valuable tool for identifying and characterizing enzymes with reactive nucleophiles, a strategy increasingly employed in modern drug discovery to achieve high potency and prolonged duration of action. Due to the limited specific data available for this compound, this document provides a guide to its theoretical applications and general protocols based on the well-established principles of covalent inhibition.
Potential Applications in Drug Discovery
-
Irreversible Enzyme Inhibition: The primary application is the irreversible inactivation of target enzymes. By forming a covalent bond, this compound can permanently block an enzyme's activity. This is particularly useful for targets where sustained inhibition is required.
-
Target Identification and Validation: It can be used as a chemical probe in activity-based protein profiling (ABPP) experiments to identify novel enzyme targets. By "tagging" enzymes that have a reactive nucleophile in a binding pocket, it helps in discovering new druggable targets.
-
Active Site Mapping: Covalently modifying a specific amino acid allows researchers to identify key residues involved in catalysis or binding, providing crucial insights for structure-based drug design.
-
Mechanistic Studies: The time-dependent nature of its inhibitory action can be used to study enzyme kinetics and the mechanism of covalent modification.
Proposed Mechanism of Action: Covalent Inhibition
The inhibition process is theorized to occur via a two-step mechanism. First, the inhibitor reversibly binds to the enzyme's active site (E•I complex), driven by non-covalent interactions. Following this initial binding, the chloroacetyl group is positioned optimally for a nucleophilic attack by a nearby amino acid residue, leading to the formation of a permanent covalent bond (E-I) and the release of hydrochloric acid.
Quantitative Data for Covalent Inhibitors (Illustrative Examples)
No specific kinetic data for this compound has been published. The table below provides examples of kinetic constants for other covalent inhibitors to illustrate the type of data generated in characterization assays. These values are for comparison purposes only.
| Compound Class | Target Enzyme | k_inact / K_I (M⁻¹s⁻¹) | IC₅₀ (µM) | Reference Compound |
| Sulfonyl Fluoride | FAAH | 791 | N/A | PF-750 |
| Chloroacetyl-capped Peptide | NNMT | N/A | 0.229 | Macrocyclic Peptide 17[1] |
| Chloroacetyl-capped Peptide | NNMT | N/A | 7.058 | Macrocyclic Peptide 14[1] |
-
K_I (Inhibition Constant): A measure of the affinity of the initial non-covalent binding.
-
k_inact (Inactivation Rate Constant): The maximum rate of covalent bond formation.
-
k_inact / K_I: The second-order rate constant, which is the most effective measure of an irreversible inhibitor's potency.
-
IC₅₀ (Half-maximal Inhibitory Concentration): For covalent inhibitors, this value is time-dependent and should be reported with the pre-incubation time.
Experimental Protocols
The following are detailed, generalized protocols for characterizing a potential covalent inhibitor like this compound.
Protocol 1: Determination of Time-Dependent Inhibition and Apparent IC₅₀
This assay determines if the compound exhibits time-dependent inhibition, a hallmark of covalent modifiers.
Workflow:
Methodology:
-
Reagents and Buffers:
-
Target Enzyme in appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Fluorogenic or chromogenic substrate for the target enzyme.
-
96-well microplate (black for fluorescence, clear for absorbance).
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Include a DMSO-only control.
-
In the microplate, add the diluted inhibitor solutions.
-
Add the target enzyme to each well to start the pre-incubation.
-
Incubate the enzyme-inhibitor mixture for a series of defined time points (e.g., 0, 15, 30, 60, 120 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Following each pre-incubation period, initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately measure the reaction rate using a plate reader, collecting data kinetically over 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each reaction.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus log[inhibitor concentration] for each pre-incubation time point.
-
Fit the data to a four-parameter logistic equation to determine the apparent IC₅₀ for each time point. A leftward shift in the IC₅₀ curve with increasing pre-incubation time is indicative of covalent inhibition.[2][3][4]
-
Protocol 2: Confirmation of Covalent Modification by Mass Spectrometry
This protocol uses intact protein mass spectrometry to directly observe the mass increase of the target enzyme after modification by the inhibitor.
Methodology:
-
Sample Preparation:
-
Incubate the target enzyme (e.g., 5-10 µM) with a 5 to 10-fold molar excess of this compound.
-
Incubate a control sample of the enzyme with DMSO only.
-
Allow the reaction to proceed for a sufficient time (e.g., 2-4 hours) at a controlled temperature.
-
Quench the reaction if necessary and desalt the sample using a C4 ZipTip or similar buffer exchange column to remove excess inhibitor and non-volatile salts.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted samples via Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to measure the mass of the intact protein.
-
Deconvolute the resulting multi-charged spectrum to determine the precise molecular weight of the protein.
-
-
Data Analysis:
Protocol 3: Identification of Modification Site by Peptide Mapping (LC-MS/MS)
This "bottom-up" proteomics approach identifies the specific amino acid residue that has been covalently modified.
Workflow:
Methodology:
-
Protein Digestion:
-
Prepare control and inhibitor-treated protein samples as described in Protocol 2.
-
Denature the proteins (e.g., with urea or guanidine HCl), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide). This step is crucial to prevent non-specific disulfide bonding and ensure complete digestion.
-
Perform a buffer exchange to a digestion-compatible buffer (e.g., ammonium bicarbonate).
-
Digest the proteins into smaller peptides using a protease like trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digests onto a reverse-phase LC system coupled to a tandem mass spectrometer.
-
Peptides are separated by hydrophobicity and eluted into the mass spectrometer.
-
The instrument performs a "MS1" scan to measure the mass-to-charge ratio (m/z) of the intact peptides.
-
The most abundant peptides are selected for fragmentation (e.g., by CID or HCD) to generate "MS2" spectra.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra against the known sequence of the target protein.
-
In the search parameters, specify a variable modification corresponding to the mass of the inhibitor adduct (+143.02 Da) on potential nucleophilic residues (Ser, Cys, His, Lys, Thr, Tyr).
-
The software will identify the peptide containing the modification. The specific fragment ions (b- and y-ions) in the MS2 spectrum that carry the mass shift will pinpoint the exact amino acid that was modified.[7][8][9]
-
References
- 1. Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 4. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 7. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Studies of protein covalent modifications using mass spectrometry - ProQuest [proquest.com]
Troubleshooting & Optimization
Improving the efficiency of (2-chloroacetyl)-L-serine reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (2-chloroacetyl)-L-serine. Our goal is to help you improve the efficiency and success rate of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in synthesis?
A1: this compound is a bifunctional molecule primarily used as a building block in organic synthesis. The chloroacetyl group serves as a reactive handle for covalent modification, readily undergoing nucleophilic substitution with thiols and amines. This makes it particularly useful for peptide modification, macrocyclization, and the synthesis of various heterocyclic compounds and drug intermediates.[1]
Q2: What are the optimal pH conditions for reacting this compound with different nucleophiles?
A2: The optimal pH depends on the nucleophile. For reactions with thiols (e.g., cysteine residues), a pH range of 6.5-7.5 is ideal to ensure the thiol is sufficiently deprotonated to its more nucleophilic thiolate form without promoting significant hydrolysis of the chloroacetyl group.[2] For reactions with primary amines, slightly basic conditions (pH 8-9) are generally effective. It is crucial to avoid strongly alkaline conditions (pH > 9) which can accelerate the hydrolysis of the chloroacetyl group to a less reactive hydroxyacetyl group.[3][4]
Q3: Can I perform the N-chloroacetylation of L-serine in organic solvents?
A3: While possible, N-chloroacetylation in common organic solvents can lead to poor selectivity and the formation of side products.[5][6] Aqueous buffer systems, particularly phosphate buffer at a near-neutral pH, have been shown to provide high chemoselectivity for N-chloroacetylation over O-chloroacetylation of amino alcohols.[5][6][7] This method is often faster, more environmentally friendly, and yields products that are easier to isolate.[5][7]
Q4: How stable is the chloroacetyl group to hydrolysis?
A4: The chloroacetyl group is susceptible to hydrolysis, especially under strong acidic or alkaline conditions.[3] While the hydrolysis of chloroacetyl chloride in water is reported to be slow, the resulting chloroacetamide is more stable at neutral pH.[3][7] Under strongly basic conditions (e.g., 2 N NaOH), hydrolysis proceeds via an S_N2 reaction to form the hydroxy-substituted derivative.[3] For prolonged reactions or when working outside of a neutral pH range, monitoring for the formation of the hydrolyzed byproduct is recommended.
Q5: What is the best way to monitor the progress of my reaction with this compound?
A5: The most effective method for monitoring reaction progress is Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS allows for the separation and identification of starting materials, the desired product, and any potential side products or impurities based on their retention times and mass-to-charge ratios.[8] Thin-layer chromatography (TLC) can also be a quick and convenient method for qualitative monitoring if the components have sufficiently different polarities.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have reached completion. 2. Hydrolysis of chloroacetyl group: The reactive group may have been hydrolyzed to the less reactive hydroxyacetyl group.[3] 3. Incorrect pH: The nucleophile may not be sufficiently activated, or the starting material may be unstable at the chosen pH.[4][9] 4. Precipitation of reactants: Reactants may not be fully soluble in the chosen solvent system. | 1. Extend reaction time and continue monitoring: Use LC-MS to check for remaining starting materials. 2. Verify pH: Ensure the reaction is performed in the optimal pH range for the specific nucleophile. Use a buffered system for better control.[5] 3. Check for hydrolysis: Analyze the reaction mixture by LC-MS for the mass corresponding to the hydrolyzed product. If significant, repeat the reaction under stricter pH control and at a lower temperature. 4. Improve solubility: Consider using a co-solvent or a different buffer system. Ensure all components are fully dissolved before initiating the reaction. |
| Multiple Products Observed in LC-MS | 1. Side reaction with the serine hydroxyl group: O-acylation may occur, especially under acidic conditions.[5] 2. Reaction with buffer components: Some buffer species can be nucleophilic. 3. Dimerization or polymerization: If the nucleophilic partner is bifunctional, oligomers may form. 4. Intramolecular cyclization: Depending on the product structure, subsequent cyclization may occur.[10][11] 5. Hydrolysis byproduct: The peak may correspond to the hydroxyacetyl derivative.[3] | 1. Optimize for N-selectivity: For reactions with amines, use a neutral phosphate buffer to favor N-acylation over O-acylation.[5][6] 2. Use a non-nucleophilic buffer: Switch to a buffer like HEPES or borate if Tris or other amine-containing buffers are being used. 3. Use high dilution: If intermolecular side reactions are suspected, performing the reaction at a lower concentration can favor the desired intramolecular reaction or 1:1 coupling. 4. Isolate and characterize byproducts: Use techniques like MS/MS to identify the structure of the unexpected products to better understand the side reaction pathway. |
| Difficulty in Product Purification | 1. Product is highly water-soluble: This can make extraction with organic solvents inefficient. 2. Similar polarity to starting materials or byproducts: Co-elution can occur during chromatographic purification. | 1. Use lyophilization: If the product is non-volatile and in an aqueous solution, freeze-drying can be an effective way to remove solvents. 2. Employ alternative chromatography: Consider ion-exchange chromatography if the product has a net charge, or reversed-phase chromatography with a different mobile phase gradient. 3. Crystallization: If the product is a solid, explore different solvent systems to induce crystallization as a purification step. |
| Reaction is very slow | 1. Low temperature: Reaction kinetics may be slow at room temperature or below. 2. Insufficiently nucleophilic partner: The pKa of the nucleophile may be too high for it to be reactive at the reaction pH. 3. Steric hindrance: Bulky groups near the reactive site on either partner can slow the reaction rate. 4. Presence of neighboring electrostatic repulsion: If the nucleophile is part of a larger molecule with nearby negative charges, this can repel the chloroacetyl group. | 1. Gently heat the reaction: Increase the temperature to 37-50°C and monitor for product formation and potential degradation. 2. Increase the pH: For thiol or amine nucleophiles, a modest increase in pH can increase the concentration of the more reactive deprotonated form. Be cautious of hydrolysis.[4] 3. Increase reactant concentration: If possible, increasing the concentration of one or both reactants can accelerate the reaction rate. 4. Consider a catalyst: For certain reactions, a phase-transfer catalyst or other additives may improve the reaction rate. |
Data and Experimental Protocols
Table 1: Influence of Reaction Conditions on N-Chloroacetylation Selectivity
| Substrate Type | Solvent System | Conditions | Predominant Product | Selectivity (N vs. O) | Reference |
| Amino Alcohols | Dichloromethane (DCM) + Base (e.g., TEA) | Room Temp | Mixture of N- and O-acylated products | Poor to Moderate | [5][6] |
| Amino Alcohols | Phosphate Buffer (pH ~7.4) | Room Temp, 20 min | N-chloroacetamide | High | [5][6][7] |
| Amino Acids | Phosphate Buffer (pH ~7.4) | Room Temp, 20 min | N-chloroacetamide | High | [5][6] |
| Amino Alcohols | Acidic (e.g., HCl) | Room Temp | O-acylated product | High (for O-acylation) | [5] |
Protocol 1: General Procedure for Reaction of this compound with a Thiol Nucleophile
This protocol is designed for the coupling of this compound with a thiol-containing molecule (R-SH), such as a cysteine-containing peptide or a small molecule thiol.
Materials:
-
This compound
-
Thiol-containing compound (R-SH)
-
Phosphate buffer (100 mM, pH 7.2)
-
Nitrogen or Argon gas
-
Reaction vessel
-
Stir plate and stir bar
-
LC-MS for reaction monitoring
Procedure:
-
Preparation: In a clean, dry reaction vessel, dissolve the thiol-containing compound (1.0 equivalent) in the phosphate buffer (pH 7.2) to a final concentration of 5-10 mM.
-
Inert Atmosphere: Purge the solution with nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen, which can oxidize the thiol.
-
Reactant Addition: Dissolve this compound (1.1 equivalents) in a small amount of the phosphate buffer and add it to the reaction mixture while stirring.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by LC-MS at regular intervals (e.g., every 30 minutes). Look for the disappearance of the starting materials and the appearance of a new peak corresponding to the mass of the desired thioether product.
-
Quenching (Optional): Once the reaction is complete, it can be quenched by adding a small amount of a scavenger thiol like β-mercaptoethanol or by acidifying the mixture with dilute trifluoroacetic acid (TFA) to pH 3-4.
-
Purification: Purify the crude product using an appropriate method, such as reversed-phase HPLC (RP-HPLC), to isolate the desired compound.
Protocol 2: Synthesis of this compound
This protocol outlines the N-chloroacetylation of L-serine in an aqueous buffer system.
Materials:
-
L-serine
-
Chloroacetyl chloride (CAC)
-
Phosphate buffer (0.5 M, pH 7.4)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
Reaction vessel with vigorous stirring
-
pH meter
Procedure:
-
Dissolution: Dissolve L-serine (1.0 equivalent) in the phosphate buffer in the reaction vessel. Adjust the pH to 7.4 using 1 M NaOH if necessary. Cool the solution to 0-5°C in an ice bath.
-
Reactant Addition: While stirring vigorously, slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the solution. Monitor the pH and maintain it between 7.0 and 7.5 by concurrently adding 1 M NaOH solution.
-
Reaction: Continue to stir the reaction mixture at 0-5°C for 20-30 minutes after the addition is complete.
-
Monitoring: Check for the completion of the reaction by TLC or LC-MS, looking for the absence of the starting L-serine.
-
Work-up: Once the reaction is complete, acidify the solution to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous solution with an appropriate organic solvent, such as ethyl acetate (3 x volume).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the product by recrystallization or column chromatography.
Visual Guides
Caption: Experimental workflow for conjugating a thiol to this compound.
Caption: A logical flow diagram for troubleshooting low yield reactions.
Caption: Key factors influencing the outcome of this compound reactions.
References
- 1. The uses of chloroacetyl chloride_Chemicalbook [chemicalbook.com]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of pH on the modification of thiols by carbamoylating agents and effects on glutathione levels in normal and neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: (2-chloroacetyl)-L-serine Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (2-chloroacetyl)-L-serine in their labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a reactive chemical probe used for the covalent labeling of proteins. It contains a chloroacetyl group, which is an electrophile that can react with nucleophilic amino acid residues on a protein's surface. This allows for the attachment of a tag or label to the protein for various downstream applications, such as tracking protein localization, identifying protein-protein interactions, or quantifying protein abundance.
Q2: Which amino acid residues does this compound primarily react with?
The primary target for the chloroacetyl group is the thiol side chain of cysteine residues due to their high nucleophilicity. However, other nucleophilic residues can also be labeled, particularly at higher pH values. These include the ε-amino group of lysine, the imidazole group of histidine, and the N-terminal α-amino group of the protein.
Q3: How stable is the this compound reagent in solution?
The stability of the chloroacetyl group is a critical factor in labeling experiments. A study on the closely related compound, N-chloro-L-serine, found that its rate of decomposition is independent of pH in the range of 6-9. At 25°C, it has a half-life of approximately 39 minutes[1]. This suggests that solutions of this compound should be prepared fresh and used promptly to ensure efficient labeling.
Troubleshooting Guides
Problem 1: Low or No Labeling Efficiency
Possible Cause 1: Reagent Instability
The chloroacetyl group is susceptible to hydrolysis. If the labeling reaction is not proceeding as expected, the reagent may have degraded.
-
Solution: Always prepare fresh solutions of this compound immediately before use. Avoid storing the reagent in aqueous buffers for extended periods.
Possible Cause 2: Suboptimal Reaction pH
The pH of the reaction buffer significantly influences the reactivity of both the chloroacetyl group and the target amino acid residues.
-
Solution: For selective labeling of cysteine residues, a pH range of 7.0-8.0 is generally recommended. To increase the labeling of lysine residues, a higher pH of 8.5-9.5 can be used, as this deprotonates the ε-amino group, making it more nucleophilic. However, be aware that higher pH also increases the rate of hydrolysis of the chloroacetyl group.
Possible Cause 3: Inaccessible Target Residues
The target cysteine or lysine residues on the protein of interest may be buried within the protein's three-dimensional structure and therefore inaccessible to the labeling reagent.
-
Solution: Consider performing the labeling reaction under partially denaturing conditions (e.g., using low concentrations of urea or guanidinium chloride) to expose buried residues. However, ensure that the chosen conditions do not irreversibly denature the protein if its native conformation is required for downstream applications.
Possible Cause 4: Presence of Reducing Agents
Reagents like dithiothreitol (DTT) or β-mercaptoethanol in the protein sample will react with the chloroacetyl group and quench the labeling reaction.
-
Solution: Ensure that all reducing agents are removed from the protein sample before adding this compound. This can be achieved through dialysis, desalting columns, or buffer exchange.
Experimental Protocol: Optimizing Labeling pH
-
Prepare a series of reaction buffers with pH values ranging from 6.5 to 9.5 (e.g., phosphate buffer for pH 6.5-8.0 and borate buffer for pH 8.5-9.5).
-
Set up parallel labeling reactions for your protein of interest in each buffer.
-
Add freshly prepared this compound to each reaction to a final concentration of 1-5 mM.
-
Incubate the reactions for 1-2 hours at room temperature.
-
Quench the reactions by adding a thiol-containing reagent like DTT or β-mercaptoethanol.
-
Analyze the labeling efficiency for each pH point using techniques such as mass spectrometry or gel electrophoresis (if the label is fluorescent or has a tag).
| Parameter | Recommended Range | Notes |
| pH for Cysteine Labeling | 7.0 - 8.0 | Balances cysteine reactivity with reagent stability. |
| pH for Lysine Labeling | 8.5 - 9.5 | Increases nucleophilicity of lysine's amino group. |
| Reagent Concentration | 1 - 10 mM | Higher concentrations can increase off-target labeling. |
| Reaction Time | 30 min - 2 hours | Monitor for reagent degradation, especially at higher pH. |
| Temperature | 4°C - 25°C | Lower temperatures can reduce reagent hydrolysis. |
Diagram: Troubleshooting Workflow for Low Labeling Efficiency
Caption: Troubleshooting workflow for low labeling efficiency.
Problem 2: Off-Target Labeling and Lack of Specificity
Possible Cause 1: High Reagent Concentration
Using a large excess of this compound can lead to the modification of less reactive nucleophilic residues, reducing the specificity of the labeling.
-
Solution: Perform a titration experiment to determine the optimal concentration of the labeling reagent that provides sufficient labeling of the target residue without excessive off-target modification. Start with a 10-fold molar excess of the reagent over the protein and adjust as needed.
Possible Cause 2: High Reaction pH
As mentioned previously, a higher pH increases the nucleophilicity of other amino acid side chains, particularly lysine, leading to a loss of selectivity for cysteine.
-
Solution: If cysteine-specific labeling is desired, maintain the reaction pH between 7.0 and 7.5.
Possible Cause 3: Methionine Oxidation
Studies with other chloroacetamide-based reagents have shown that they can cause oxidation of methionine residues.
-
Solution: If methionine oxidation is a concern, consider using a different alkylating agent, such as iodoacetamide, which has been shown to cause less methionine oxidation. If this compound must be used, minimize reaction times and reagent concentrations. The addition of antioxidants to the buffer, if compatible with the experiment, could also be explored.
Experimental Protocol: Assessing Off-Target Labeling by Mass Spectrometry
-
Perform the labeling reaction as optimized.
-
Digest the labeled protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Search the MS/MS data for the expected mass shift corresponding to the chloroacetyl-serine adduct on cysteine residues.
-
Additionally, search for the same mass shift on other potentially reactive residues (lysine, histidine, N-terminus) and for mass shifts corresponding to oxidation of methionine.
| Amino Acid | Mass Shift (Monoisotopic) from this compound |
| Cysteine | +145.019 Da |
| Lysine | +145.019 Da |
| Histidine | +145.019 Da |
| N-terminus | +145.019 Da |
| Methionine | +16.000 Da (Oxidation) |
Diagram: Reaction Pathway for On-Target and Off-Target Labeling
Caption: Potential reaction pathways for this compound.
References
Technical Support Center: Optimizing Reaction Conditions for (2-chloroacetyl)-L-serine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (2-chloroacetyl)-L-serine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the synthesis of this compound?
A1: A highly recommended method involves the chemoselective N-chloroacetylation of L-serine using chloroacetyl chloride in a phosphate buffer. This approach is efficient, offering high yields within a short reaction time (typically around 20 minutes) under metal-free and biocompatible conditions.[1][2]
Q2: What are the main potential side reactions in this synthesis?
A2: The primary side reaction of concern is the O-acylation of the hydroxyl group of L-serine, leading to the formation of an ester byproduct. Di-acylation, where both the amino and hydroxyl groups are acylated, can also occur.[2][3] Under acidic conditions, O-acylation is favored over N-acylation.[4]
Q3: How can I minimize the formation of the O-acylated byproduct?
A3: To favor N-acylation and minimize O-acylation, the reaction should be carried out under neutral to slightly basic conditions. Using a phosphate buffer has been shown to be effective in suppressing the reactivity of the hydroxyl group.[1][2] The choice of base and solvent is also critical; for instance, using triethylamine (TEA) in dichloromethane can favor N-acylation, whereas in acetonitrile, it might lead to the formation of the O-acylated product.[3]
Q4: Can this reaction be performed in organic solvents?
A4: Yes, the reaction can be performed in organic solvents like dichloromethane (CH2Cl2) or acetonitrile (MeCN). However, the choice of solvent and base is crucial for achieving high selectivity for N-acylation. Aqueous buffer systems, such as a phosphate buffer, have been shown to provide excellent chemoselectivity for N-acylation over O-acylation.[1][2]
Q5: Is purification of this compound typically difficult?
A5: The product is often obtained in high yield and can be easily isolated without the need for chromatographic separation, especially when the reaction is highly chemoselective.[1][2] A typical workup may involve acidification of the reaction mixture followed by extraction or crystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of chloroacetyl chloride. 3. Formation of side products (e.g., O-acylation). 4. The N-chloroacetylation of α-amino acids can be sluggish.[1] | 1. Increase reaction time or slightly elevate the temperature (monitor for side reactions). 2. Ensure anhydrous conditions if using an organic solvent. Add chloroacetyl chloride dropwise to a cooled solution of L-serine. 3. Optimize the reaction conditions to favor N-acylation (see Q3 in FAQs). Use a phosphate buffer.[1][2] 4. Consider using a slight excess of chloroacetyl chloride. |
| Presence of O-acylated Impurity | Reaction conditions are too acidic, or the wrong solvent/base combination is used. | 1. Switch to a phosphate buffer system to maintain a neutral pH.[1][2] 2. If using an organic solvent, carefully select the base. Triethylamine in dichloromethane is a better choice than in acetonitrile for avoiding O-acylation.[3] |
| Presence of Di-acylated Impurity | Use of a strong, non-hindered base or no base at all in an organic solvent. For example, using lutidine or no base in CH2Cl2 can lead to significant di-acylation.[3] | 1. Use a milder base like triethylamine. 2. Employ an aqueous phosphate buffer system which has been shown to be highly selective for mono-N-acylation.[1][2] |
| Reaction is Sluggish or Does Not Go to Completion | α-amino acids can be less reactive in N-chloroacetylation reactions.[1] | 1. Allow for a longer reaction time. 2. Consider a slight increase in the reaction temperature, while monitoring for the formation of byproducts. 3. Ensure efficient stirring to overcome any solubility issues. |
Quantitative Data Summary
The following table summarizes the effect of different reaction conditions on the N-chloroacetylation of a model amino alcohol (2-aminobenzyl alcohol), which provides insights applicable to L-serine.
| Solvent | Base/Additive | Temperature (°C) | Time | Product Distribution (N-acylated : O-acylated : Di-acylated) | Reference |
| Dichloromethane | DBU | RT | - | Mixture of N-acylated and di-acylated | [2] |
| Dichloromethane | DABCO | RT | - | Mixture of N-acylated and di-acylated | [2] |
| Dichloromethane | Lutidine | RT | - | High proportion of di-acylated product | [3] |
| Dichloromethane | Triethylamine (TEA) | RT | - | 83% N-acylated (by NMR) | [3] |
| Acetonitrile | Triethylamine (TEA) | RT | - | Mixture of N-acylated and 17% O-acylated | [3] |
| Water | None | RT | 20 min | 40% N-acylated, 8% O-acylated | [2] |
| Phosphate Buffer | None | RT | 20 min | 77% N-acylated | [2] |
Experimental Protocols
Key Experiment: Chemoselective N-chloroacetylation of L-serine in Phosphate Buffer
This protocol is adapted from the general procedure for the N-chloroacetylation of amino compounds.[1][2]
Materials:
-
L-serine
-
Chloroacetyl chloride
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Sodium bicarbonate (NaHCO3) or other suitable base
-
Ethyl acetate or other suitable organic solvent for extraction
-
Hydrochloric acid (HCl) for acidification
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deionized water
Procedure:
-
Dissolve L-serine (1 equivalent) in the phosphate buffer in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath (0-5 °C).
-
Add sodium bicarbonate (2-3 equivalents) to the solution to neutralize the HCl that will be generated during the reaction.
-
Slowly add chloroacetyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution while maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to stir at room temperature for 20-30 minutes after the addition is complete.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the aqueous solution to pH 2-3 with dilute HCl.
-
Extract the product with a suitable organic solvent like ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization if necessary.
Visualizations
Caption: Synthesis of this compound and potential side reactions.
Caption: A logical workflow for troubleshooting low reaction yield.
Caption: Key parameter relationships influencing reaction outcome.
References
Technical Support Center: Synthesis of (2-chloroacetyl)-L-serine
Welcome to the technical support center for the synthesis of (2-chloroacetyl)-L-serine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the N-chloroacetylation of L-serine using chloroacetyl chloride under Schotten-Baumann conditions. This reaction is typically performed in an aqueous basic solution, where the base neutralizes the hydrochloric acid byproduct, driving the reaction toward amide formation.[1][2][3][4]
Q2: What are the primary challenges in this synthesis?
A2: The main challenges include:
-
Side Reactions: The most significant side reaction is the O-acylation of the hydroxyl group of L-serine.
-
Reaction Control: Maintaining optimal pH and temperature is crucial to favor N-acylation over O-acylation and to prevent the degradation of the starting material and product.
-
Purification: Separating the desired N-acylated product from unreacted L-serine, the O-acylated byproduct, and other impurities can be challenging.
Q3: Why is O-acylation a concern, and how can it be minimized?
A3: O-acylation is a competing reaction where the chloroacetyl group attaches to the hydroxyl group of the serine side chain instead of the amino group. This reduces the yield of the desired product and complicates purification. To minimize O-acylation, it is essential to maintain a basic pH (typically 8.5-10.5). Under these conditions, the amino group is sufficiently deprotonated and thus more nucleophilic than the hydroxyl group.[5] Low reaction temperatures also help to improve selectivity.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the consumption of L-serine and the formation of the product.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and ensuring the chloroacetyl group is attached to the nitrogen.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound.[7]
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of purity.
Experimental Protocol: Synthesis of this compound
This protocol is a standard procedure based on the Schotten-Baumann reaction, optimized to favor N-acylation.
Materials:
-
L-serine
-
Chloroacetyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Hydrochloric acid (HCl), concentrated and 1M
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of L-serine: In a flask equipped with a magnetic stir bar, dissolve L-serine (1.0 eq.) in a 1M aqueous solution of NaOH (2.2 eq.) at room temperature. Cool the solution to 0-5 °C in an ice bath.
-
Preparation of Chloroacetyl Chloride Solution: In a separate, dry container, prepare a solution of chloroacetyl chloride (1.1 eq.) in an organic solvent like dichloromethane or diethyl ether.
-
Acylation Reaction: While vigorously stirring the L-serine solution and maintaining the temperature at 0-5 °C, slowly add the chloroacetyl chloride solution dropwise over 30-60 minutes. Monitor the pH of the reaction mixture and ensure it remains between 9 and 10 by adding small portions of 2M NaOH solution if necessary.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using TLC.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the aqueous layer with dichloromethane or diethyl ether to remove any unreacted chloroacetyl chloride and other organic impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with cold 1M HCl. This will precipitate the this compound.
-
-
Isolation of the Product:
-
Cool the acidified solution in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold distilled water.
-
-
Drying and Purification:
-
Dry the crude product under vacuum.
-
For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or acetone/water.[8]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Extend the reaction time. - Ensure efficient stirring to maintain homogeneity. - Confirm the quality of the chloroacetyl chloride. |
| Significant O-acylation. | - Strictly maintain the pH between 9 and 10 during the addition of chloroacetyl chloride. - Keep the reaction temperature at 0-5 °C. | |
| Product lost during work-up. | - Ensure complete precipitation by acidifying to pH 2. - Minimize the amount of cold water used for washing the precipitate. | |
| Product is an oil or fails to crystallize | Presence of impurities, including the O-acylated byproduct. | - Attempt to purify the oil using column chromatography on silica gel. - Try different solvent systems for recrystallization. |
| Multiple spots on TLC after reaction completion | Incomplete reaction and/or formation of byproducts. | - If the starting material is still present, consider extending the reaction time or adding a small additional amount of chloroacetyl chloride. - If significant byproduct is observed, optimize the pH and temperature in subsequent runs. |
| Product purity is low after recrystallization | The chosen solvent system is not optimal for separating the product from impurities. | - Experiment with different recrystallization solvents. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) often works well. |
Quantitative Data Summary
The following table summarizes expected outcomes under varying reaction conditions, based on typical results for Schotten-Baumann reactions with amino acids.
| Parameter | Condition A (Optimal) | Condition B (Suboptimal - High Temp) | Condition C (Suboptimal - Low pH) |
| Temperature | 0-5 °C | 25 °C (Room Temp) | 0-5 °C |
| pH | 9.5-10.5 | 9.5-10.5 | 7.0-8.0 |
| Expected Yield of N-acyl product | 75-90% | 50-65% | 40-60% |
| Expected O-acyl byproduct | < 5% | 15-25% | 20-30% |
| Reaction Time | 2-3 hours | 1-2 hours | 2-4 hours |
| Product Purity (after work-up) | High | Moderate | Low to Moderate |
Visualizations
Caption: Synthesis of this compound.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection and Characterization by Mass Spectrometry of the Neutral Serine Octamer Generated upon Sublimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
Off-target effects of (2-chloroacetyl)-L-serine and how to mitigate them
Welcome to the technical support center for (2-chloroacetyl)-L-serine. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the off-target effects of this covalent inhibitor and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and what are its likely on- and off-targets?
A1: this compound is a covalent inhibitor. Its reactive chloroacetyl group is an electrophile that readily forms a stable thioether bond with nucleophilic residues on proteins. The primary targets are cysteine residues, which are highly susceptible to alkylation by haloacetyl compounds.[1][2][3] However, other nucleophilic amino acid residues such as histidine, lysine, and serine can also be potential targets, albeit generally with lower reactivity.
The L-serine component of the molecule may guide its binding to the active site of serine-utilizing enzymes or other proteins that recognize serine. Therefore, the intended "on-target" is likely a protein with a serine binding pocket and a nearby reactive nucleophile.
Potential "off-targets" are numerous and include any protein with a sufficiently reactive cysteine residue that is accessible to the inhibitor.[4][5] These can include enzymes from various families, such as proteases, kinases, and metabolic enzymes.
Q2: How can I identify the specific off-target proteins of this compound in my experimental system?
A2: The most effective method for identifying the targets of covalent inhibitors like this compound is through chemoproteomic approaches, particularly Activity-Based Protein Profiling (ABPP) .[4][6][7][8][9][10] This technique uses a tagged version of the inhibitor (e.g., with an alkyne or biotin handle) to capture and subsequently identify its protein targets using mass spectrometry.
Another powerful technique is competitive ABPP . In this approach, you pre-treat your sample with this compound and then with a broad-spectrum probe that targets the same class of residues (e.g., a general cysteine-reactive probe). The proteins that show reduced labeling by the broad-spectrum probe are the ones that have been engaged by this compound.[6]
Q3: What are some general strategies to minimize the off-target effects of this compound?
A3: Mitigating off-target effects is crucial for ensuring that the observed phenotype is a result of inhibiting the intended target. Key strategies include:
-
Dose-Response Studies: Use the lowest effective concentration of this compound to minimize engagement of lower-affinity off-targets.
-
Structure-Activity Relationship (SAR) Studies: If possible, synthesize and test analogs of this compound to identify modifications that improve selectivity for the on-target while reducing off-target binding.[11]
-
Competitive Displacement: Use a non-reactive analog of the inhibitor that binds to the on-target to compete with and block the binding of a tagged version of this compound to its off-targets. This can help confirm on-target engagement in complex biological systems.
-
Genetic Approaches: Use techniques like CRISPR-Cas9 to knock out or mutate the suspected on-target protein. If the phenotype of this compound treatment is lost in the knockout/mutant cells, it provides strong evidence for on-target action.
-
Kinetic Analysis: Characterize the kinetics of target inactivation (k_inact) and the initial binding affinity (K_I). Inhibitors with a favorable ratio of high K_I (weaker initial binding to off-targets) and a high k_inact (for the on-target) are generally more specific.[12][13][14]
Q4: Are there any databases that can help predict potential off-targets of this compound?
A4: Yes, you can use databases that catalog reactive cysteine residues in the human proteome to predict potential off-targets. A valuable resource is CysDB , which is a database of experimentally identified reactive cysteines.[15] By cross-referencing the proteins in this database with those expressed in your experimental system, you can generate a list of high-probability off-targets for further investigation. Another database is RedoxDB , which contains information on proteins with oxidative modifications on cysteine residues.[16]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background in ABPP experiment | 1. Probe concentration is too high. 2. Insufficient washing after probe incubation. 3. Non-specific binding of the probe to beads or other materials. | 1. Perform a dose-response titration to find the optimal probe concentration. 2. Increase the number and stringency of wash steps. 3. Pre-clear the lysate with beads before adding the probe-protein complexes. |
| No enrichment of known on-target | 1. The on-target is not expressed or is at very low levels in the sample. 2. The reactive nucleophile of the on-target is not accessible. 3. The inhibitor is not stable under the experimental conditions. | 1. Confirm target expression using Western blot or qPCR. 2. Ensure that the experimental conditions (e.g., pH, redox state) are suitable for target activity. 3. Check the stability of this compound in your experimental buffer. |
| Observed phenotype does not disappear in on-target knockout cells | 1. The phenotype is due to off-target effects. 2. There is functional redundancy with another protein. 3. The knockout is incomplete. | 1. Use ABPP to identify the off-targets responsible for the phenotype. 2. Investigate other potential targets in the same pathway. 3. Verify the knockout efficiency at the protein level. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Inconsistent inhibitor concentration or incubation time. 3. Proteome state varies between samples. | 1. Standardize cell culture and harvesting procedures. 2. Prepare fresh inhibitor solutions for each experiment and use precise timing. 3. Ensure consistent sample handling and lysis procedures. |
Experimental Protocols
Protocol 1: Activity-Based Protein Profiling (ABPP) to Identify Targets of this compound
This protocol describes a competitive ABPP workflow to identify the cellular targets of this compound.
Materials:
-
This compound
-
A broad-spectrum cysteine-reactive probe with an alkyne tag (e.g., iodoacetamide-alkyne)
-
Biotin-azide
-
Click chemistry reagents (e.g., copper (II) sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Cell or tissue lysate
-
Lysis buffer (e.g., PBS with 0.1% SDS)
-
Protease inhibitors
-
Mass spectrometry-grade trypsin
Procedure:
-
Lysate Preparation: Prepare a cell or tissue lysate in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration using a standard assay (e.g., BCA).
-
Competitive Inhibition: Aliquot the lysate into two tubes. To one tube, add this compound at a final concentration determined by a prior dose-response experiment. To the other tube (control), add the vehicle (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Probe Labeling: Add the alkyne-tagged cysteine-reactive probe to both tubes at a final concentration of 10 µM. Incubate for 30 minutes at room temperature.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach biotin-azide to the probe-labeled proteins.
-
Enrichment of Labeled Proteins: Add streptavidin beads to the lysates and incubate for 1 hour at 4°C with rotation to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a buffer suitable for trypsin digestion and add trypsin. Incubate overnight at 37°C to digest the enriched proteins.
-
Mass Spectrometry Analysis: Collect the supernatant containing the tryptic peptides and analyze by LC-MS/MS.
-
Data Analysis: Identify and quantify the peptides in both the control and inhibitor-treated samples. Proteins that show a significant decrease in abundance in the inhibitor-treated sample are potential targets of this compound.
Visualizations
Caption: Competitive ABPP workflow for target identification.
Caption: On-target vs. off-target effects of the inhibitor.
References
- 1. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. drughunter.com [drughunter.com]
- 13. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. RedoxDB - Database Commons [ngdc.cncb.ac.cn]
Stability issues with (2-chloroacetyl)-L-serine in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-chloroacetyl)-L-serine in aqueous solutions. The information is designed to help you anticipate and address stability issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in aqueous solutions?
A1: The main stability issue is the hydrolysis of the chloroacetyl group, which leads to the formation of glycolic acid and L-serine, and the release of a chloride ion. This reaction is irreversible and will decrease the concentration of your active compound over time, potentially affecting your experimental results.
Q2: What factors influence the rate of hydrolysis of this compound?
A2: The rate of hydrolysis is primarily influenced by three main factors:
-
pH: The hydrolysis rate is significantly faster at neutral and basic pH compared to acidic pH.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.
-
Buffer Composition: The type and concentration of the buffer can influence the stability. Some buffer species can act as nucleophiles and directly attack the chloroacetyl group, accelerating degradation.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, it is recommended to:
-
Prepare solutions fresh whenever possible.
-
Store stock solutions at low temperatures (-20°C or -80°C).
-
Use buffers with a pH below 7, if compatible with your experimental design.
-
Avoid buffers containing nucleophilic species (e.g., Tris, phosphate at higher pH). Consider using non-nucleophilic buffers like MES or HEPES at the lower end of their buffering range.
-
Perform experiments at the lowest practical temperature.
Q4: What are the expected degradation products of this compound in an aqueous buffer?
A4: The primary degradation products are L-serine, glycolic acid, and chloride ions. In the presence of nucleophilic buffer components, you might also observe the formation of buffer adducts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in your aqueous solution. | Prepare fresh solutions of this compound for each experiment. Verify the concentration of your stock solution before use. Consider performing a stability study under your specific experimental conditions (see Experimental Protocol section). |
| Precipitate formation in the solution. | Poor solubility of this compound or its degradation products at the concentration and pH used. | Check the solubility of this compound in your specific buffer system. You may need to adjust the concentration or the pH of your solution. |
| Shift in the pH of the solution over time. | Hydrolysis of the chloroacetyl group releases a proton, which can lower the pH of a weakly buffered solution. | Use a buffer with sufficient buffering capacity to maintain a stable pH throughout your experiment. Monitor the pH of your solution over the course of your experiment. |
| Reaction with other components in the experimental mixture. | The chloroacetyl group is an electrophile and can react with nucleophilic functional groups on other molecules in your experiment (e.g., thiols on proteins). | Be aware of potential side reactions with other components. If this is a concern, you may need to use protecting groups or modify your experimental design. |
Stability Data
The following tables provide estimated stability data for this compound in aqueous solutions. Please note that these are estimations based on the general reactivity of N-chloroacetylated amino acids and should be confirmed experimentally for your specific conditions.
Table 1: Estimated Half-life (t½) of this compound at Different pH and Temperatures.
| Temperature | pH 4.0 | pH 7.0 | pH 8.5 |
| 4°C | Weeks to Months | Days to Weeks | Hours to Days |
| 25°C (Room Temp) | Days to Weeks | Hours to Days | Minutes to Hours |
| 37°C | Hours to Days | Minutes to Hours | Minutes |
Table 2: Buffer Recommendations for Enhanced Stability.
| Recommended Buffers (less nucleophilic) | Buffers to Use with Caution (potentially nucleophilic) |
| MES (pH 5.5 - 6.7) | Phosphate (can be nucleophilic at higher pH) |
| HEPES (pH 6.8 - 8.2, use at lower end) | Tris (primary amine is nucleophilic) |
| Acetate (pH 3.8 - 5.2) | Glycine (amine group is nucleophilic) |
Experimental Protocols
Protocol 1: Determination of this compound Stability in an Aqueous Buffer
Objective: To determine the degradation rate and half-life of this compound under specific experimental conditions (pH, temperature, buffer).
Materials:
-
This compound
-
Buffer of choice (e.g., 50 mM MES, pH 6.0)
-
High-performance liquid chromatography (HPLC) system with a C18 column and UV detector
-
pH meter
-
Constant temperature incubator or water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 10 mM) in the chosen buffer.
-
Ensure the pH of the final solution is accurately adjusted.
-
-
Incubation:
-
Place the solution in a constant temperature environment (e.g., 25°C).
-
-
Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately quench any further reaction by either freezing the sample at -80°C or by adding a quenching agent if appropriate (e.g., a strong acid to lower the pH if degradation is base-catalyzed).
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC to quantify the remaining this compound.
-
A suitable mobile phase could be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
The appearance of a new peak corresponding to L-serine can also be monitored to confirm degradation.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation rate constant (k) by fitting the data to a first-order decay model: ln([A]t/[A]0) = -kt.
-
Calculate the half-life (t½) using the equation: t½ = 0.693/k.
-
Visualizations
Caption: Hydrolysis of this compound.
How to handle and store (2-chloroacetyl)-L-serine safely
This technical support center provides guidance on the safe handling, storage, and use of (2-chloroacetyl)-L-serine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a derivative of the amino acid L-serine. The primary hazard is associated with the reactive chloroacetyl group. Based on the reactivity of similar compounds like chloroacetyl chloride, this compound should be handled as a substance that is potentially toxic if swallowed, in contact with skin, or inhaled. It may cause severe skin burns and eye damage. The chloroacetyl moiety is a potent electrophile and is highly reactive towards nucleophiles.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions to prevent degradation.
| Parameter | Recommendation | Source |
| Temperature | 0-8°C for short-term storage. For long-term storage, -20°C is recommended. | |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize reaction with moisture and air. | |
| Light | Protect from light. | [1] |
| Moisture | Keep in a tightly sealed container in a dry, well-ventilated place. Avoid exposure to moisture as it can lead to hydrolysis. | [1] |
Q3: What personal protective equipment (PPE) should I use when handling this compound?
Given the potential hazards, a comprehensive approach to personal protection is essential.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye/Face Protection: Use safety glasses with side shields or chemical goggles. A face shield may be necessary for operations with a higher risk of splashing.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of exposure, consider additional protective clothing.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dusts are generated, a respirator may be required.
Q4: How should I handle spills of this compound?
In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and collect it in a suitable, labeled container for disposal. Avoid generating dust. Do not allow the material to enter drains or waterways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low reactivity in conjugation experiments. | Degradation of the compound: Improper storage (exposure to moisture or high temperatures) may have led to hydrolysis of the chloroacetyl group. | Verify compound integrity: Use a fresh vial of this compound. Confirm the structure and purity via analytical methods like NMR or mass spectrometry if possible. Ensure proper, dry storage conditions for future use. |
| Suboptimal reaction pH: The reaction with nucleophiles like thiols is pH-dependent. | Optimize reaction buffer: The reaction of the chloroacetyl group with thiols is typically more efficient at a slightly basic pH (around 8-8.5). Ensure your buffer system maintains this pH throughout the reaction. | |
| Formation of unexpected byproducts. | Reaction with non-target nucleophiles: The chloroacetyl group can react with other nucleophilic groups present in the reaction mixture, such as amines or hydroxyls, although it shows a preference for thiols.[2] | Purify target molecule: Ensure the molecule to be conjugated is highly pure and free of other nucleophilic contaminants. Modify reaction conditions: Adjusting the pH can sometimes improve selectivity. For example, at a more neutral pH, the reaction with thiols is generally favored over amines. |
| Compound is difficult to dissolve. | Incorrect solvent choice: this compound may have limited solubility in certain solvents. | Test different solvents: Start with small amounts to test solubility in various biocompatible solvents (e.g., DMSO, DMF) before preparing a stock solution. Gentle warming or sonication may aid dissolution. For aqueous solutions, consider the pH, as it can affect the solubility of amino acid derivatives. |
Experimental Protocols
Protocol: Conjugation of this compound to a Cysteine-Containing Peptide
This protocol provides a general procedure for the alkylation of a peptide's cysteine residue with this compound.
Materials:
-
This compound
-
Cysteine-containing peptide
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Quenching Solution: 1 M β-mercaptoethanol or dithiothreitol (DTT)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Allow the vial of this compound to equilibrate to room temperature in a desiccator before opening.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Dissolve the cysteine-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
In a chemical fume hood, add a 10-20 fold molar excess of the this compound stock solution to the peptide solution.
-
Gently mix the reaction and incubate at room temperature for 2-4 hours. The reaction can also be performed at 4°C overnight.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS) to determine the extent of conjugation.
-
-
Quenching the Reaction:
-
Once the reaction is complete, add a 50-100 fold molar excess of the Quenching Solution to consume any unreacted this compound.
-
Incubate for at least 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugated peptide from the reaction mixture using a suitable method, such as reverse-phase HPLC.
-
Collect fractions containing the desired product and verify its identity and purity by mass spectrometry.
-
-
Storage of Conjugate:
-
Lyophilize the purified peptide conjugate for long-term storage at -20°C or -80°C.
-
Visualizations
Caption: Experimental workflow for peptide conjugation.
Caption: Safe handling workflow.
Caption: Troubleshooting low reaction yield.
References
Interpreting unexpected results in experiments with (2-chloroacetyl)-L-serine
Welcome to the technical support center for (2-chloroacetyl)-L-serine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound?
A1: this compound is a derivative of L-serine where the amino group is acylated with a chloroacetyl group. Its key feature is the electrophilic chloroacetyl moiety, which is susceptible to nucleophilic attack. This makes it a useful reagent for covalently modifying nucleophilic residues in peptides and proteins, such as cysteine, lysine, and histidine.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability and prevent degradation, this compound should be stored at 0-8°C.[3] Some suppliers recommend storage at 0°C.[4][5] It is advisable to keep it in a tightly sealed container to protect it from moisture.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions is pH-dependent. The chloroacetyl group can undergo hydrolysis to yield a hydroxyacetyl group, a reaction that is typically accelerated under basic conditions.[1] For L-serine itself, significant degradation of the amino acid backbone is more likely under strongly acidic or alkaline conditions, especially at elevated temperatures.[6][7] It is recommended to prepare aqueous solutions fresh and use them promptly, especially for reactions conducted at neutral to basic pH.
Q4: What are the expected nucleophiles that react with this compound?
A4: The chloroacetyl group is an electrophile that readily reacts with soft nucleophiles. In a biological context, the most reactive nucleophile is the thiol group of a cysteine residue. Other nucleophiles include the amino group of lysine, the imidazole ring of histidine, and the hydroxyl group of serine, although these are generally less reactive than cysteine's thiol group.[2][8][9]
Troubleshooting Guide 1: Low Reaction Yield or Incomplete Reaction
Q: I am attempting to use this compound to modify a peptide/protein, but I am observing very low yield or no reaction. What are the potential causes?
A: Low reactivity can stem from several factors related to reaction conditions and the reagents themselves. Below is a systematic guide to troubleshooting this issue.
Potential Causes & Solutions
-
Incorrect pH: The reactivity of the target nucleophile is highly dependent on pH. For instance, the thiol group of cysteine is significantly more nucleophilic when deprotonated (as a thiolate anion).
-
Recommendation: Ensure the reaction buffer pH is optimal for the target residue. For cysteine modification, a pH between 7.5 and 8.5 is often effective. For lysine, a higher pH (>8.5) may be required to deprotonate the amine.
-
-
Reagent Degradation: The this compound may have degraded due to improper storage or hydrolysis in the stock solution.
-
Recommendation: Use a fresh bottle of the reagent or verify the purity of your current stock using techniques like NMR or Mass Spectrometry. Prepare stock solutions immediately before use.
-
-
Presence of Competing Nucleophiles: Components in your reaction buffer (e.g., Tris) or other additives (e.g., DTT, β-mercaptoethanol) can act as competing nucleophiles, consuming the chloroacetyl reagent.
-
Recommendation: Use non-nucleophilic buffers such as HEPES or phosphate buffer. Ensure all reducing agents are removed from your protein/peptide sample before initiating the reaction.
-
-
Inaccessibility of the Target Site: The target residue on your protein may be buried within the protein's three-dimensional structure, making it inaccessible to the reagent.
-
Recommendation: Consider performing the reaction under denaturing conditions (e.g., using urea or guanidinium chloride) to expose the target site.
-
Table 1: Effect of pH on Nucleophile Reactivity
| Target Residue | Nucleophilic Group | Typical pKa | Recommended Reaction pH | Rationale |
| Cysteine | Thiol (-SH) | ~8.3 | 7.5 - 8.5 | The thiolate anion (S⁻) is the reactive species. |
| Lysine | ε-Amino (-NH₃⁺) | ~10.5 | 8.5 - 9.5 | The unprotonated amine (-NH₂) is the reactive species. |
| Histidine | Imidazole | ~6.0 | 7.0 - 8.0 | The unprotonated imidazole ring is more nucleophilic. |
| N-terminus | α-Amino (-NH₃⁺) | ~8.0 | 7.5 - 8.5 | The unprotonated amine (-NH₂) is the reactive species. |
Experimental Protocol: Test Reaction for Reagent Activity
This protocol allows you to verify the reactivity of your this compound stock with a simple, readily available nucleophile.
-
Prepare a 100 mM solution of N-acetyl-L-cysteine in 100 mM HEPES buffer, pH 7.8.
-
Prepare a 10 mM solution of this compound in the same HEPES buffer.
-
Mix the two solutions in a 1:1 molar ratio (e.g., 100 µL of each).
-
Incubate at room temperature for 1 hour.
-
Analyze the reaction mixture using LC-MS. Look for the expected mass of the product (N-acetyl-S-(2-acetamido-2-carboxyethyl)cysteine).
-
Interpretation: If the product is not observed, it is likely that your this compound stock has degraded.
Troubleshooting Workflow for Low Yield
Caption: Workflow for troubleshooting low reaction yield.
Troubleshooting Guide 2: Unexpected Product Formation
Q: My mass spectrometry results show a product with an unexpected molecular weight. What are the likely side reactions?
A: The chloroacetyl group is reactive and can participate in several side reactions, leading to unexpected products. Identifying the mass shift can help diagnose the issue.
Common Side Reactions
-
Hydrolysis: This is the most common side reaction, where the chlorine atom is substituted by a hydroxyl group from water. This results in the formation of (2-hydroxyacetyl)-L-serine.
-
Mass Change: +17.98 Da (Cl replaced by OH). This is often observed as M+18 relative to the intended product if the starting material is also hydrolyzed.
-
-
Reaction with Buffer Components: Buffers containing nucleophilic groups, such as Tris (tris(hydroxymethyl)aminomethane), can react with the chloroacetyl group.
-
Mass Change: Adduct formation with the buffer molecule. For Tris, this would be +121.14 Da.
-
-
Intramolecular Cyclization: Under certain conditions, the carboxyl group of the serine might act as an intramolecular nucleophile, though this is less common.
-
Cross-reactivity with Non-target Residues: If your target is a specific cysteine, the reagent might react with other accessible nucleophilic residues like lysine or histidine, leading to a heterogeneous product mixture.
Table 2: Common Adducts and Mass Shifts
| Reactant/Side Reaction | Chemical Change | Mass Shift from Chloro-acetyl group | Resulting Moiety |
| Hydrolysis (Water) | -Cl, +OH | -17.47 Da | Hydroxyacetyl |
| Tris Buffer | Adduct Formation | +121.14 Da | Tris Adduct |
| Dithiothreitol (DTT) | Adduct Formation | +154.25 Da | DTT Adduct |
| Reaction with Lysine | -Cl, +Lysine side chain | +128.17 Da | Covalent bond to Lysine |
| Reaction with Histidine | -Cl, +Histidine side chain | +137.14 Da | Covalent bond to Histidine |
Reaction Pathway Diagram: Intended vs. Side Reactions
Caption: Intended reaction vs. common side reactions.
Troubleshooting Guide 3: Interpreting Spectroscopic Data
Q: My NMR or Mass Spectrum is complex and does not clearly show my expected product. How can I interpret the data?
A: A complex spectrum often indicates a mixture of starting material, product, and byproducts. Knowing the characteristic signals for each species is key to deconvolution.
Interpreting Mass Spectrometry (MS) Data
-
Expected Product: Calculate the exact mass of your expected product. Look for this m/z value in your spectrum.
-
Starting Material: Check for the mass of unreacted this compound (C₅H₈ClNO₄, MW: 181.57 g/mol ) and your unreacted peptide/protein.[4][10]
-
Hydrolysis Product: Look for a mass corresponding to your starting material or product where the chloroacetyl group has been hydrolyzed to hydroxyacetyl.
-
Multiple Charges: For large molecules like proteins, remember to look for a series of peaks corresponding to different charge states.
Decision Tree for Interpreting MS Data
Caption: Decision tree for interpreting mass spectrometry data.
Interpreting NMR Data
For small molecule reactions, ¹H NMR can be very informative.
Table 3: Characteristic ¹H NMR Chemical Shifts (in D₂O)
| Moiety | Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Chloroacetyl | -CH ₂-Cl | ~4.2 - 4.4 | Singlet | Diagnostic for the reactive group. |
| Serine Backbone | α-CH | ~4.0 - 4.2 | Triplet | Coupled to the β-protons. |
| Serine Backbone | β-CH ₂ | ~3.8 - 3.9 | Doublet | Coupled to the α-proton. |
| Hydroxyacetyl (Hydrolysis Product) | -CH ₂-OH | ~3.9 - 4.1 | Singlet | Upfield shift compared to the chloroacetyl protons. |
Interpretation: The disappearance of the singlet around 4.3 ppm and the appearance of a new signal corresponding to the modified residue is indicative of a successful reaction. The presence of both the ~4.3 ppm singlet and a singlet around 4.0 ppm suggests hydrolysis has occurred.
References
- 1. Buy this compound [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Chloroacetyl-DL-serine [sigmaaldrich.com]
- 4. 67206-28-4 CAS MSDS (CHLOROACETYL-DL-SERINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CHLOROACETYL-DL-SERINE | 67206-28-4, CHLOROACETYL-DL-SERINE Formula - ECHEMI [echemi.com]
- 6. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. scbt.com [scbt.com]
Technical Support Center: Purification of (2-chloroacetyl)-L-serine Labeled Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with proteins labeled with (2-chloroacetyl)-L-serine. The following information is designed to help you overcome common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of your this compound labeled protein.
Q1: Low yield of labeled protein after purification.
Possible Causes:
-
Incomplete Labeling Reaction: The initial labeling of your protein may not have gone to completion, resulting in a high proportion of unlabeled protein that is subsequently lost during purification steps designed to enrich for the labeled species.
-
Loss of Protein During Wash Steps: Harsh washing conditions or an excessive number of washes during affinity purification can lead to the dissociation of the labeled protein from the resin.[1]
-
Protein Precipitation: The labeled protein may have aggregated and precipitated out of solution, a common issue when dealing with modified proteins.[2]
-
Inefficient Elution: The elution conditions may not be optimal for releasing the labeled protein from the chromatography matrix.[3][4]
Solutions:
-
Optimize Labeling: Ensure your labeling reaction is optimized for pH, temperature, and incubation time. Consider performing a small-scale labeling reaction and analyzing the products by mass spectrometry to determine the labeling efficiency.
-
Gentler Wash Conditions: Reduce the stringency of your wash buffers. This could involve decreasing the salt concentration or the concentration of detergents.[1][4]
-
Improve Solubility: Add solubility-enhancing agents such as glycerol (up to 20%) or non-ionic detergents (e.g., Tween-20) to your buffers.[1]
-
Optimize Elution: If using a competitive elution strategy, try increasing the concentration of the competitor.[3] For affinity tags, ensure the elution buffer has the correct pH and composition to disrupt the tag-ligand interaction.[4] You can also try a step-wise or gradient elution to find the optimal elution concentration.
Q2: My purified protein sample contains both labeled and unlabeled species.
Possible Causes:
-
Non-Specific Binding: Unlabeled protein may be binding non-specifically to the affinity resin.
-
Inefficient Separation: The chosen chromatography method may not have sufficient resolution to separate the labeled and unlabeled proteins, which often have very similar physical properties.
Solutions:
-
Increase Wash Stringency: To reduce non-specific binding, increase the salt concentration or add a non-ionic detergent to the wash buffer.[1]
-
Orthogonal Purification Strategy: Employ a multi-step purification strategy using different chromatography techniques that separate proteins based on different properties. For example, after an initial affinity capture step, you could use ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC). The introduction of the chloroacetyl group may alter the surface charge or hydrophobicity of the protein, allowing for separation from the unlabeled form.[5]
-
High-Resolution Chromatography: Consider using high-performance liquid chromatography (HPLC) for better separation.
Q3: The labeled protein appears to be aggregated.
Possible Causes:
-
Increased Hydrophobicity: The chloroacetyl group can increase the hydrophobicity of the protein, leading to aggregation.
-
Denaturation: The labeling or purification conditions may have caused the protein to denature and aggregate.
Solutions:
-
Include Additives: Add anti-aggregation agents like L-arginine or glycerol to your buffers.
-
Optimize Buffer Conditions: Screen different pH and salt concentrations to find conditions that maintain protein stability.
-
Size Exclusion Chromatography (SEC): Use SEC as a final polishing step to separate aggregated protein from the monomeric, correctly folded protein.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a this compound labeled protein?
For proteins that have been engineered to include an affinity tag (e.g., His-tag, GST-tag), affinity chromatography is the recommended first step.[6] This will allow for a significant enrichment of the protein of interest (both labeled and unlabeled) from the crude cell lysate.
Q2: How can I separate the this compound labeled protein from the unlabeled protein?
Separating the labeled from the unlabeled protein can be challenging due to their similar properties. An effective approach is to use an orthogonal purification strategy. After an initial capture step (like affinity chromatography), a second chromatography step that exploits the physicochemical changes introduced by the label can be employed. The chloroacetyl group might alter the protein's isoelectric point (pI) or surface hydrophobicity, making ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) suitable for separation.
Q3: How can I confirm that my protein is successfully labeled with this compound?
The most definitive method for confirming labeling is mass spectrometry. By comparing the mass of the unlabeled protein with the labeled protein, you can confirm the addition of the chloroacetyl-L-serine group. You can also use techniques like SDS-PAGE, where a successful labeling might result in a slight shift in the protein's migration, although this is not always observable.
Data Presentation
To systematically evaluate and optimize your purification strategy, it is crucial to collect and analyze quantitative data at each step. The following table provides a template for tracking your purification progress.
| Purification Step | Total Protein (mg) | Target Protein (mg) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 100 | 10 | 100 | 100 | 1 |
| Affinity Chromatography | 15 | 8 | 533 | 80 | 5.3 |
| Ion-Exchange Chromatography | 5 | 6 | 1200 | 60 | 12 |
| Size Exclusion Chromatography | 3 | 5 | 1667 | 50 | 16.7 |
-
Total Protein: The total amount of protein in the sample, typically determined by a Bradford or BCA assay.
-
Target Protein: The amount of your specific protein of interest. This can be estimated from SDS-PAGE gels or determined by an activity assay if the protein is an enzyme.
-
Specific Activity: The activity of your protein per milligram of total protein. This is a measure of purity for enzymes.
-
Yield: The percentage of the target protein recovered after each purification step.
-
Purification Fold: The increase in the specific activity of your target protein after each step.
Experimental Protocols
Protocol 1: General Affinity Purification of a His-tagged, this compound Labeled Protein
-
Column Equilibration: Equilibrate a Ni-NTA affinity column with 5-10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Sample Loading: Load the clarified cell lysate containing the labeled protein onto the column at a slow flow rate (e.g., 0.5-1 mL/min).
-
Washing: Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove unbound and non-specifically bound proteins.
-
Elution: Elute the bound protein with 3-5 column volumes of elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.[6]
Protocol 2: Ion-Exchange Chromatography for Separating Labeled and Unlabeled Protein
This protocol assumes the chloroacetyl label has altered the net charge of the protein.
-
Buffer Exchange: Exchange the buffer of the partially purified protein sample from the affinity step into a low-salt IEX binding buffer (e.g., 20 mM Tris-HCl, 25 mM NaCl, pH 8.0 for anion exchange).
-
Column Equilibration: Equilibrate an appropriate IEX column (anion or cation exchange, depending on the pI of your protein and the buffer pH) with 5-10 column volumes of the IEX binding buffer.
-
Sample Loading: Load the sample onto the column.
-
Gradient Elution: Elute the bound proteins using a linear salt gradient (e.g., from 25 mM to 500 mM NaCl over 20 column volumes). The labeled and unlabeled proteins may elute at different salt concentrations.
-
Fraction Analysis: Collect fractions and analyze by SDS-PAGE and mass spectrometry to identify the fractions containing the pure labeled protein.[5]
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Troubleshooting logic for low protein yield.
References
- 1. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 2. pdf.dutscher.com [pdf.dutscher.com]
- 3. Affinity Chromatography Troubleshooting [merckmillipore.com]
- 4. 蛋白质纯化技术支持与故障排除指南-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. Changes in retention behavior of fluorescently labeled proteins during ion-exchange chromatography caused by different protein surface labeling positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Validation & Comparative
Validating Covalent Protein Modification: A Comparative Guide to (2-chloroacetyl)-L-serine and Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient covalent modification of proteins is a cornerstone of chemical biology and drug discovery. This guide provides a comparative analysis of (2-chloroacetyl)-L-serine as a tool for such modifications, placing it in context with other commonly used reagents. The information presented here is supported by experimental data from proteomic studies, offering insights into the selection of the most appropriate tool for specific research needs.
While direct comparative data for this compound is limited in the current body of scientific literature, its reactive moiety, the chloroacetyl group, is well-characterized. This guide will therefore leverage data on chloroacetamide as a close surrogate to provide a robust comparison with other cysteine-targeting reagents. It is important to note that the serine component of this compound may influence its solubility, reactivity, and interaction with the target protein, aspects that warrant further specific investigation.
Performance Comparison of Cysteine Alkylating Agents
The validation of covalent protein modification hinges on the efficiency and selectivity of the labeling agent. Mass spectrometry-based proteomics is the gold standard for identifying and quantifying these modifications. The following tables summarize quantitative data from studies comparing different cysteine alkylating agents, with chloroacetamide serving as a proxy for this compound.
Table 1: Comparison of Alkylating Agent Performance in Shotgun Proteomics
| Alkylating Agent | Number of Identified Peptides | Off-site Reactions | Key Advantages | Key Disadvantages |
| Chloroacetamide | High | Low | Superior peptide identification, fewer undesirable side reactions.[1] | Can cause oxidation of methionine residues.[2][3] |
| Iodoacetamide | High | High | Widely used and well-documented. | Prone to modifying other residues like methionine, leading to data complexity.[1][2] |
| 4-vinylpyridine | Moderate | Moderate | Effective for modifying cysteines for sequencing. | Can introduce charge, potentially altering peptide ionization. |
| Methyl methanethiosulfonate | Moderate | Low | Highly specific for thiols. | Can be less reactive than haloacetamides. |
| Acrylamide | High | Moderate | Good peptide identification rates.[4] | Can form adducts with other nucleophiles.[5] |
| N-ethylmaleimide | Moderate | High | Strong and specific reaction with thiols. | Can lead to significant off-target labeling. |
Table 2: Observed Side Reactions of Common Alkylating Agents
| Alkylating Agent | Methionine Modification | N-terminal Modification | Other Amino Acid Modifications (e.g., His, Lys) |
| Chloroacetamide | Increased oxidation[2][3] | Lower than iodoacetamide | Lower than iodoacetamide |
| Iodoacetamide | High (Carbamidomethylation)[1] | Yes | Yes |
| Acrylamide | Low | Yes | Yes |
Experimental Protocols
Accurate validation of covalent modification requires robust and well-defined experimental protocols. Below are detailed methodologies for protein alkylation and subsequent mass spectrometry analysis, adapted from established proteomics workflows.
Protocol 1: In-Solution Alkylation of Proteins for Mass Spectrometry
This protocol is a standard procedure for preparing protein samples for bottom-up proteomic analysis.
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
-
Alkylation with this compound (or alternative):
-
Cool the sample to room temperature.
-
Add a freshly prepared solution of the alkylating agent. For chloroacetamide, a final concentration of 55 mM is commonly used. The optimal concentration for this compound may need to be empirically determined.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Quenching and Digestion:
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
Dilute the sample with a buffer compatible with the chosen protease (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M.
-
Add a protease, such as trypsin, at a 1:50 (protease:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the enzymatic reaction.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column or tip.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Protocol 2: Mass Spectrometry Analysis of Modified Peptides
This protocol outlines the general steps for analyzing the prepared peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Peptide Resuspension and LC Separation:
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water.
-
Inject the peptide sample onto a reverse-phase liquid chromatography system coupled to the mass spectrometer.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
-
Mass Spectrometry Data Acquisition:
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
Acquire full MS scans to detect the precursor ions of the peptides.
-
Select the most intense precursor ions for fragmentation (MS/MS) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest, or MaxQuant).
-
Specify the expected mass shift for the covalent modification as a variable modification on the target amino acid (e.g., cysteine for chloroacetamide). The mass of the added group for chloroacetamide is +57.02 Da (carbamidomethylation). The expected mass shift for this compound modification would need to be calculated based on its molecular weight.
-
Validate the identified modified peptides based on the quality of the MS/MS spectra and statistical scores provided by the search engine.
-
Quantify the extent of modification by comparing the peak intensities of the modified and unmodified peptides.
-
Visualizing the Workflow and Concepts
To better illustrate the processes involved in validating covalent protein modification, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for validating covalent protein modification.
Caption: Conceptual diagram of protein modification by different reagents.
References
- 1. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 4. lab.rockefeller.edu [lab.rockefeller.edu]
- 5. researchgate.net [researchgate.net]
Comparing (2-chloroacetyl)-L-serine with other serine modifying agents
For researchers, scientists, and drug development professionals, the targeted modification of serine residues within proteins is a powerful tool for elucidating biological function and developing novel therapeutics. This guide provides an objective comparison of prominent serine modifying agents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The ability to selectively modify serine, one of the most abundant amino acids, presents a significant challenge due to the presence of other nucleophilic residues. However, a range of chemical and enzymatic tools has been developed to achieve this goal. This guide will delve into the mechanisms, performance, and applications of key serine modifying agents, including innovative phosphorus(V)-based reagents, methods for deoxygenative functionalization, and established activity-based probes.
Performance Comparison of Serine Modifying Agents
The selection of a serine modifying agent is dependent on the specific application, desired selectivity, and the complexity of the biological system. The following table summarizes the performance of different classes of reagents based on available experimental data.
| Reagent Class | Specific Agent/Example | Mechanism of Action | Reported Efficiency/Conversion | Selectivity Profile | Key Applications |
| Phosphorus(V) Reagents | Ψ-module P(V)-1 | Nucleophilic attack of serine hydroxyl on the P(V) center, forming a stable phosphorothioate linkage.[1][2][3] | Up to 96% conversion in model peptides.[3] 32-40% for mono-labeling of ubiquitin.[2] | High selectivity for serine over cysteine, lysine, tyrosine, and selenocysteine.[1][2] Shows a 7:1 to 8:1 selectivity for serine over threonine.[2][3] | Site-selective bioconjugation, protein labeling, and functionalization.[1][4] |
| Phosphoramidite Reagents | (2-Iodophenyl) N,N-diisopropylphosphoramidite | Phosphitylation of the serine hydroxyl group followed by a photoredox-mediated deoxygenative Giese addition.[5][6] | ~50% conversion in solution for unprotected peptides; higher on solid phase.[5] | Selective for serine; can react with tyrosine but the modification is reversible under the reaction conditions.[5] | Late-stage functionalization of peptides to introduce non-canonical amino acids.[5][6] |
| Activity-Based Probes (ABPs) | Fluorophosphonates (FP), Phenyl Phosphonates | Covalent modification of the active site serine of serine hydrolases.[7][8][9] | High efficiency for labeling active enzymes.[1][7] | Broadly reactive with active serine hydrolases.[1][9] Selectivity can be tuned by modifying the probe's leaving group or recognition element.[10][11] | Profiling enzyme activity, inhibitor screening, and target identification for serine hydrolases.[1][7][9] |
| Serine/Threonine Ligation (STL) | Peptide C-terminal salicylaldehyde (SAL) ester | Imine capture between the N-terminal serine/threonine and the C-terminal SAL ester, followed by an O-to-N acyl transfer.[12][13] | Efficient ligation for the synthesis of proteins up to ~11 kDa.[13] | Specific for N-terminal serine or threonine residues.[12][13] | Chemical protein synthesis and cyclization of peptides.[12] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these agents. Below are representative protocols for key serine modification techniques.
Protocol 1: Serine-Selective Bioconjugation using a P(V) Reagent
This protocol is adapted from the work of Baran and co-workers for the chemoselective functionalization of serine residues in peptides.[2]
Materials:
-
Peptide containing a serine residue
-
Ψ-module P(V) reagent (e.g., P(V)-1)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethylformamide (DMF)
-
Ethyl thiol (EtSH) (if cysteine is present)
-
Dithiothreitol (DTT) (for reductive quench if cysteine is present)
-
HPLC for purification and analysis
Procedure:
-
Dissolve the peptide in DMF to a final concentration of 10 mM.
-
Add the Ψ-module P(V) reagent (10-20 mM).
-
If the peptide contains cysteine, add EtSH (5 equivalents).
-
Add DBU (2 equivalents) to initiate the reaction.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
If cysteine is present, perform a reductive quench with DTT.
-
Monitor the reaction progress by LC-MS.
-
Purify the modified peptide by reverse-phase HPLC.
Protocol 2: Late-Stage Deoxygenative Functionalization of Serine
This protocol is based on a method for the conversion of serine into non-canonical amino acids in peptides.[5][6]
Materials:
-
Serine-containing peptide (can be on solid support or in solution)
-
Phosphoramidite reagent (e.g., (2-iodophenyl) N,N-diisopropylphosphoramidite)
-
Activator (e.g., 5-methyl-tetrazole)
-
Photocatalyst (e.g., an iridium-based catalyst)
-
Radical trap/acceptor (e.g., vinyl nitrile, acrylates)
-
Light source (e.g., blue LED)
-
Solvent (e.g., DMSO/H₂O mixture)
Procedure:
-
Phosphitylation:
-
Dissolve the peptide and the phosphoramidite reagent in an appropriate solvent.
-
Add the activator and stir at room temperature until the serine hydroxyl is fully phosphitylated, as monitored by LC-MS.
-
-
Deoxygenative Giese Addition:
-
To the phosphitylated peptide solution, add the photocatalyst, the radical acceptor, and a hydrogen atom donor (e.g., HCO₂K and an NHC-borane).
-
Irradiate the reaction mixture with a light source at room temperature for 24 hours.
-
Monitor the formation of the desired product by LC-MS.
-
Purify the modified peptide by HPLC.
-
Protocol 3: Activity-Based Protein Profiling of Serine Hydrolases
This general protocol outlines the use of fluorophosphonate (FP) probes for labeling active serine hydrolases in a complex proteome.[1][7][9]
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
FP-biotin or FP-rhodamine probe
-
SDS-PAGE gels
-
Streptavidin beads (for enrichment with FP-biotin)
-
In-gel fluorescence scanner (for FP-rhodamine)
-
Mass spectrometer for protein identification
Procedure:
-
Incubate the biological sample with the FP probe (typically 1-10 µM) for a specified time (e.g., 30-60 minutes) at room temperature.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
For FP-rhodamine:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner.
-
-
For FP-biotin:
-
Enrich the biotinylated proteins using streptavidin beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and identify them by mass spectrometry.
-
Signaling Pathways and Experimental Workflows
The modification of serine residues is central to the regulation of numerous cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to serine modification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Serine-Selective Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. med.stanford.edu [med.stanford.edu]
- 11. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protein chemical synthesis by serine and threonine ligation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cysteine Alkylation: (2-chloroacetyl)-L-serine vs. Iodoacetamide
For researchers, scientists, and drug development professionals, the precise modification of cysteine residues is a critical step in various experimental workflows, from proteomics to drug discovery. The choice of alkylating agent can significantly impact the quality and interpretation of experimental results. This guide provides an objective comparison between the well-established reagent, iodoacetamide (IAA), and an alternative, (2-chloroacetyl)-L-serine, for the alkylation of cysteine residues.
Due to the limited direct experimental data on this compound in the context of proteomics, this comparison leverages data from its close structural analog, 2-chloroacetamide (CAA). The chloroacetyl functional group is the reactive moiety in both molecules, making CAA a relevant proxy for predicting the reactivity and specificity of this compound.
Mechanism of Action
Both iodoacetamide and this compound alkylate cysteine residues via a nucleophilic substitution reaction. The nucleophilic thiol group of the cysteine side chain attacks the electrophilic carbon atom bearing the halogen, leading to the formation of a stable thioether bond and the displacement of the halide ion. This modification effectively caps the cysteine residue, preventing the formation of disulfide bonds.
Performance Comparison: Reactivity and Specificity
The primary difference between iodo- and chloro-derivatives lies in their reactivity, which is a direct consequence of the leaving group ability of the halide (Iodine > Chlorine).
| Parameter | Iodoacetamide (IAA) | This compound (inferred from CAA) |
| Reactivity | High | Moderate |
| Primary Target | Cysteine | Cysteine |
| Key Side Reaction | Off-target alkylation of other residues (e.g., Lys, His, N-terminus) | Oxidation of Methionine |
| Reaction Speed | Fast | Slower than IAA |
Quantitative Analysis of Side Reactions
| Side Reaction | Iodoacetamide (IAA) | 2-Chloroacetamide (CAA) | Data Source |
| Methionine Oxidation | 2-5% of Met-containing peptides | Up to 40% of Met-containing peptides | [1][2] |
| Off-target Alkylation | Higher propensity for modifying Lys, His, N-terminus | Reduced off-target alkylation compared to IAA | [1][2][3] |
| Methionine-to-isothreonine conversion | Increased rate, especially in-gel | Lower rate compared to IAA | [3] |
| Carbamidomethylation of Methionine | Can affect up to 80% of Met-containing peptides | Not reported as a major issue | [3] |
Signaling Pathways and Experimental Workflows
To visualize the chemical reactions and a typical experimental workflow, the following diagrams are provided in the DOT language for Graphviz.
Caption: Reaction of Iodoacetamide with a Cysteine Residue.
Caption: Reaction of this compound with a Cysteine Residue.
Caption: Standard workflow for protein reduction and alkylation.
Experimental Protocols
In-Solution Alkylation with Iodoacetamide (Standard Protocol)
This protocol is a widely used method for preparing protein samples for mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)
-
Iodoacetamide (IAA) stock solution (e.g., 500 mM in water, prepare fresh and protect from light )
-
Quenching solution (e.g., DTT stock solution)
-
Digestion buffer (e.g., 25 mM Tris-HCl, pH 8.2)
-
Protease (e.g., Trypsin)
Procedure:
-
Reduction: To the protein solution, add DTT to a final concentration of 5 mM. Incubate for 30-60 minutes at 37-56°C.
-
Cool the sample to room temperature.
-
Alkylation: Add freshly prepared IAA solution to a final concentration of 10-15 mM. Incubate for 30 minutes at room temperature in the dark.
-
Quenching: Add DTT to a final concentration of 10-15 mM to quench the unreacted IAA. Incubate for 15 minutes at room temperature in the dark.
-
Digestion: Dilute the sample with digestion buffer to reduce the denaturant concentration (e.g., < 1 M urea). Add protease and incubate as required for complete digestion.
-
The sample is now ready for desalting and subsequent LC-MS/MS analysis.
In-Solution Alkylation with this compound (Predicted Protocol)
Disclaimer: This is a predicted protocol based on the known reactivity of chloroacetamide. Optimization is highly recommended.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)
-
This compound stock solution (concentration to be optimized, e.g., 500 mM in a suitable solvent)
-
Quenching solution (e.g., DTT stock solution)
-
Digestion buffer (e.g., 25 mM Tris-HCl, pH 8.2)
-
Protease (e.g., Trypsin)
Procedure:
-
Reduction: To the protein solution, add DTT to a final concentration of 5 mM. Incubate for 30-60 minutes at 37-56°C.
-
Cool the sample to room temperature.
-
Alkylation: Add this compound solution to a final concentration that is likely higher than that used for IAA due to lower reactivity (e.g., 20-40 mM). A longer incubation time may also be required (e.g., 45-60 minutes) at room temperature in the dark.
-
Quenching: Add DTT to quench the unreacted alkylating agent. Incubate for 15 minutes at room temperature in the dark.
-
Digestion: Proceed with the standard digestion protocol.
-
The sample is now ready for desalting and subsequent LC-MS/MS analysis.
Conclusion and Recommendations
The choice between iodoacetamide and this compound for cysteine alkylation depends on the specific experimental goals and the nature of the protein sample.
Iodoacetamide is a highly efficient and fast-acting alkylating agent, making it a reliable choice for routine proteomics workflows. However, its high reactivity can lead to off-target modifications, which may be a concern in studies where high specificity is paramount.
This compound , based on the behavior of chloroacetamide, is expected to offer higher specificity with a lower incidence of off-target alkylation. This makes it a potentially attractive alternative for applications such as the analysis of post-translationally modified proteins or in studies where non-cysteine modifications could interfere with the results. However, researchers must be aware of the significantly increased risk of methionine oxidation, which can be a major artifact.[1][2] Furthermore, the reaction conditions, including concentration and incubation time, will likely require optimization to ensure complete cysteine alkylation due to its lower reactivity.
For researchers considering this compound, it is crucial to perform pilot experiments to validate its performance and to include methionine oxidation as a variable modification in their mass spectrometry search parameters.
References
- 1. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 2. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for (2-chloroacetyl)-L-serine Studies
An Objective Comparison of Methodologies and Alternatives for Investigating Serine Metabolism
For researchers and drug development professionals investigating the roles of serine in cellular processes, (2-chloroacetyl)-L-serine presents a potential tool for targeted inhibition. As an analog of L-serine featuring a reactive chloroacetyl group, it is hypothesized to function as an irreversible inhibitor of enzymes that utilize serine as a substrate. This guide provides a comprehensive overview of the essential control experiments required to validate its mechanism and specificity, compares its potential application with alternative compounds, and offers detailed experimental protocols.
Hypothesized Mechanism of Action
This compound is presumed to act as an affinity label, where the L-serine moiety directs the molecule to the active site of serine-binding proteins. The electrophilic chloroacetyl group can then react with a nucleophilic residue (such as a catalytic serine or cysteine) in the active site, forming a stable covalent bond. This leads to time-dependent, irreversible inhibition of the target enzyme.
I. Essential Control Experiments for this compound
To rigorously characterize the effects of this compound, a series of control experiments are indispensable. These controls are designed to confirm its mechanism as an irreversible inhibitor, assess its specificity, and rule out potential off-target effects.
A. Verifying Irreversible Inhibition
The hallmark of an irreversible inhibitor is its ability to permanently inactivate its target enzyme. The following experiments are crucial to confirm this mode of action.
Table 1: Experimental Controls for Irreversible Inhibition
| Experiment | Purpose | Expected Outcome for this compound |
| Time-Dependent Inhibition Assay | To determine if the extent of inhibition increases with pre-incubation time. | Increased percentage of enzyme inhibition with longer pre-incubation times of the enzyme with this compound prior to substrate addition. |
| Jump-Dilution Experiment | To test for the recovery of enzyme activity after dilution of the inhibitor-enzyme complex.[1] | No significant recovery of enzyme activity after rapid and substantial dilution of the pre-formed enzyme-inhibitor complex.[1] |
| Dialysis Experiment | To determine if enzyme activity can be restored by removing the unbound inhibitor. | Enzyme activity is not restored after extensive dialysis of the enzyme-(2-chloroacetyl)-L-serine mixture. |
B. Assessing Specificity and Off-Target Effects
Ensuring that the observed biological effects are due to the inhibition of the intended target is critical.
Table 2: Controls for Specificity and Off-Target Effects
| Experiment | Purpose | Expected Outcome for a Specific Inhibitor |
| Competition with Substrate | To determine if the inhibitor binds to the enzyme's active site. | Pre-incubation of the enzyme with a high concentration of the natural substrate (L-serine) should protect the enzyme from inactivation by this compound. |
| Inactive Analog Control | To confirm that the reactive group is necessary for activity. | An analog of this compound lacking the chloroacetyl group (e.g., N-acetyl-L-serine) should not exhibit inhibitory activity. |
| Proteome-Wide Activity-Based Protein Profiling (ABPP) | To identify the full spectrum of protein targets in a complex biological sample. | Labeling of a specific target or a limited set of proteins, indicating high selectivity. |
| Cellular Thermal Shift Assay (CETSA) | To verify target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding. | Increased thermal stability of the target protein in the presence of this compound. |
II. Comparison with Alternative Compounds
Several other classes of molecules can be employed to study serine metabolism, each with distinct mechanisms and applications.
Table 3: Comparison of this compound with Alternative Probes
| Compound/Class | Mechanism of Action | Advantages | Disadvantages |
| This compound (Hypothesized) | Irreversible covalent modification of serine-binding sites. | Provides stable, long-lasting inhibition. Useful for activity-based protein profiling. | Potential for off-target reactivity. Can be toxic to cells. |
| L-Serine Analogs (e.g., L-Cycloserine) | Competitive, reversible inhibition by mimicking the natural substrate. | Generally less toxic than irreversible inhibitors. Effects can be washed out. | May require high concentrations to be effective. Inhibition is transient. |
| Known Enzyme Inhibitors (e.g., PHGDH inhibitors) | Targeted inhibition of specific enzymes in the serine biosynthesis pathway.[2] | High specificity for a single enzyme. Well-characterized mechanisms.[2] | Effects are limited to a single step in the pathway. |
| Genetic Approaches (e.g., siRNA, CRISPR) | Depletion of the target enzyme at the mRNA or DNA level. | Highly specific for the intended target. | Can have off-target genetic effects. Compensation by other pathways can occur. |
III. Experimental Protocols
A. Protocol for Time-Dependent Inhibition Assay
-
Prepare Reagents: Stock solutions of the target enzyme, this compound, and the enzyme's substrate in an appropriate assay buffer.
-
Pre-incubation: In a multi-well plate, prepare a series of reactions containing the enzyme and this compound at a fixed concentration. As a control, prepare identical reactions with vehicle (e.g., DMSO).
-
Incubate: Incubate the plate at the optimal temperature for the enzyme. At various time points (e.g., 0, 5, 15, 30, 60 minutes), initiate the enzymatic reaction by adding the substrate to a set of wells.
-
Measure Activity: Immediately measure the initial reaction velocity (v₀) using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis: Plot the percentage of remaining enzyme activity against the pre-incubation time. A time-dependent decrease in activity is indicative of irreversible inhibition.
B. Protocol for Jump-Dilution Experiment
-
Prepare Concentrated Mixture: Incubate the target enzyme with a concentration of this compound sufficient to achieve >95% inhibition.
-
Dilution and Reaction Initiation: Rapidly dilute the enzyme-inhibitor mixture by a large factor (e.g., 100-fold) into an assay buffer containing the substrate. The final concentration of the inhibitor should be well below its Ki value.
-
Monitor Activity: Continuously monitor the reaction progress over time.
-
Data Analysis: If the inhibitor is reversible, an increase in the reaction rate will be observed as the inhibitor dissociates from the enzyme. For an irreversible inhibitor, the reaction rate will remain low and constant.[1]
IV. Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing experimental designs and understanding the biological context of the research.
Caption: Workflow for the characterization of this compound.
Caption: Key nodes in serine metabolism as potential targets.
References
Quantitative analysis of (2-chloroacetyl)-L-serine protein labeling
In the realm of proteomics, the precise quantification of protein abundance is paramount for understanding cellular processes, identifying disease biomarkers, and accelerating drug development. Protein labeling, a technique to tag proteins with identifiable markers, is a cornerstone of quantitative mass spectrometry. This guide provides a comparative analysis of common protein labeling strategies, offering insights into their principles, performance, and experimental protocols. While the specific reagent (2-chloroacetyl)-L-serine is not a commonly documented tool for protein labeling, this guide will focus on established and effective alternatives.
Comparison of Key Quantitative Proteomics Strategies
The selection of a protein labeling strategy depends on the specific research question, sample type, and available instrumentation. The following table summarizes and compares the key features of three major approaches: Metabolic Labeling (SILAC), Isobaric Chemical Labeling (iTRAQ/TMT), and Targeted Cysteine Labeling.
| Feature | SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | iTRAQ/TMT (Isobaric Chemical Labeling) | Cysteine-Reactive Probes (e.g., Iodoacetamide-based) |
| Principle | In vivo metabolic incorporation of stable isotope-labeled amino acids. | In vitro chemical labeling of primary amines (N-terminus and lysine side chains) with isobaric tags. | In vitro chemical labeling of cysteine residues with electrophilic probes. |
| Labeling Stage | During cell growth and protein synthesis. | Post-protein extraction and digestion. | Post-protein extraction, often before digestion. |
| Specificity | High, targets specific amino acids (typically Arg, Lys). | Moderate, targets primary amines. | High, targets cysteine residues. |
| Multiplexing | Typically 2-3 plex. | High, up to 18-plex with TMTpro. | Typically used for differential analysis (2 states). |
| Quantification | MS1 level (precursor ion intensity). | MS2 or MS3 level (reporter ion intensity). | MS1 level (precursor ion intensity) or spectral counting. |
| Advantages | - High accuracy and precision.- Low experimental variability as samples are mixed early.- Applicable to living cells. | - High multiplexing capability.- Applicable to a wide range of sample types (cells, tissues, fluids).- No need for metabolic incorporation. | - Site-specific information.- Can probe cysteine reactivity and accessibility.- Useful for studying redox modifications. |
| Disadvantages | - Limited to metabolically active, culturable cells.- Can be expensive due to labeled media.- Incomplete labeling can be an issue. | - Potential for ratio distortion due to co-isolation of precursors.- Labeling reaction efficiency can vary.- Can suppress peptide ionization. | - Only targets cysteine-containing proteins.- Labeling efficiency can be affected by cysteine accessibility and redox state. |
Experimental Protocols
SILAC (Stable Isotope Labeling with Amino acids in Cell culture)
Objective: To quantitatively compare the proteomes of two or three cell populations.
Methodology:
-
Cell Culture: Grow two or three populations of cells in specialized SILAC media. One population is grown in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine). The other populations are grown in "medium" or "heavy" media containing stable isotope-labeled versions of the same amino acids (e.g., ¹³C₆-L-Arginine and ⁴,⁴,⁵,⁵-D₄-L-Lysine for medium; ¹³C₆¹⁵N₄-L-Arginine and ¹³C₆¹⁵N₂-L-Lysine for heavy). Cells should be cultured for at least five passages to ensure complete incorporation of the labeled amino acids.
-
Cell Treatment and Lysis: Apply the experimental treatment to the desired cell populations. Harvest and lyse the cells from each condition separately.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light," "medium," and "heavy" lysates.
-
Protein Digestion: Reduce, alkylate, and digest the mixed protein sample into peptides using an enzyme such as trypsin.
-
Mass Spectrometry: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light," "medium," and "heavy" peptide triplets in the MS1 spectra.
iTRAQ/TMT (Isobaric Chemical Labeling)
Objective: To simultaneously identify and quantify proteins from multiple samples.
Methodology:
-
Sample Preparation: Extract proteins from each sample (up to 18 with TMTpro). Quantify the protein concentration of each extract.
-
Protein Digestion: Take an equal amount of protein from each sample and perform in-solution or in-gel digestion to generate peptides.
-
Isobaric Tag Labeling: Label the peptides from each sample with a different isobaric tag according to the manufacturer's protocol. The tags are chemically identical but have different distributions of stable isotopes in their reporter and balance groups.
-
Sample Pooling: Combine the labeled peptide samples into a single mixture.
-
Fractionation: To reduce sample complexity, fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.
-
Mass Spectrometry: Analyze each fraction by LC-MS/MS. In the MS1 scan, all isobarically labeled peptides appear as a single precursor ion. Upon fragmentation in the MS2 scan, the reporter ions are released, and their relative intensities correspond to the relative abundance of the peptide in each original sample. For TMT, an MS3 scan can be used to improve quantification accuracy.
-
Data Analysis: Identify the peptides from the MS/MS spectra and quantify the relative protein abundance from the intensities of the reporter ions.
Cysteine-Reactive Probes
Objective: To identify and quantify reactive cysteine residues, often to study protein function or drug-target engagement.
Methodology:
-
Protein Extraction: Lyse cells or tissues under conditions that preserve the native redox state of proteins as much as possible.
-
Probe Labeling: Treat the proteome with a cysteine-reactive probe, such as an iodoacetamide or chloroacetamide derivative linked to a reporter tag (e.g., biotin or a fluorescent dye). This is often done in a competitive manner, where two samples (e.g., treated vs. untreated with a drug) are labeled with light and heavy isotopic versions of the probe.
-
Protein Digestion: After labeling, the proteins are digested into peptides.
-
Enrichment (if applicable): If a biotin tag was used, the labeled peptides can be enriched using streptavidin affinity chromatography.
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Identify the labeled peptides and determine the site of modification. Quantify the relative reactivity of cysteine sites by comparing the intensities of the light and heavy labeled peptides in the MS1 spectra.
Visualizing Experimental Workflows
Orthogonal Methods for Confirming (2-chloroacetyl)-L-serine Binding Sites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal experimental methods to confirm the binding sites of covalent inhibitors, with a focus on reactive compounds such as (2-chloroacetyl)-L-serine. Covalent inhibitors offer distinct advantages in drug discovery, including high potency and prolonged duration of action. However, unambiguously identifying their binding sites is crucial to understanding their mechanism of action and ensuring selectivity. This guide details the experimental protocols, presents comparative data, and visualizes the workflows for three primary orthogonal techniques: Mass Spectrometry, X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Orthogonal Methods
Each of these techniques provides a different yet complementary perspective on the covalent binding event. A multi-pronged approach is therefore highly recommended for the unambiguous confirmation of a binding site.
| Method | Information Provided | Resolution | Throughput | Protein Requirements | Key Advantages | Limitations |
| Mass Spectrometry | Confirms covalent adduct formation (mass shift), identifies modified peptide and specific amino acid residue.[1][2][3] | Amino acid level | High | Low (µg) | High sensitivity, suitable for complex mixtures, provides stoichiometry of binding.[4][5] | Does not provide 3D structural information of the binding pocket. |
| X-ray Crystallography | Provides a high-resolution 3D structure of the protein-ligand complex, definitively identifying the binding site and interactions.[1] | Atomic (Å) | Low | High (mg), requires well-diffracting crystals | Provides detailed structural insights into the binding mode and conformational changes.[6] | Crystal generation can be a major bottleneck; the crystal structure is a static snapshot.[6] |
| NMR Spectroscopy | Identifies residues in and near the binding site through chemical shift perturbations (CSPs). Can provide information on binding kinetics and protein dynamics.[7][8] | Residue level | Medium | High (mg), requires isotopically labeled protein | Provides information on binding in solution, can detect subtle conformational changes.[8] | Limited to smaller proteins (<40 kDa), requires specialized equipment and expertise. |
Experimental Protocols & Data
Mass Spectrometry
Mass spectrometry is a powerful tool for identifying covalent modifications. It can be applied in two main ways: "top-down" analysis of the intact protein-inhibitor complex and "bottom-up" analysis of peptides after proteolytic digestion.[2][5]
A. Intact Protein Mass Spectrometry (Top-Down)
This method confirms the formation of a covalent adduct by measuring the mass increase of the protein.
Experimental Protocol:
-
Sample Preparation:
-
Incubate the target protein (1-10 µM in a volatile buffer like ammonium acetate) with a 5-10 fold molar excess of this compound at room temperature for 1-4 hours.
-
Include a control sample of the protein without the inhibitor.
-
Desalt the samples using a C4 ZipTip or equivalent to remove excess inhibitor and non-volatile salts.[4]
-
-
LC-MS Analysis:
-
Inject the desalted sample onto a reverse-phase C4 column.
-
Elute the protein using a gradient of increasing acetonitrile containing 0.1% formic acid.
-
Analyze the eluent by electrospray ionization mass spectrometry (ESI-MS).
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the protein.
-
Compare the mass of the treated protein to the control. A mass shift corresponding to the molecular weight of the inhibitor (minus any leaving groups) confirms covalent binding.[2]
-
Sample Data:
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| Protein (Control) | 25,000.0 | 25,000.5 | - | Unmodified Protein |
| Protein + Inhibitor | 25,154.5 (Protein + 154.56) | 25,155.2 | +154.7 | Covalent Adduct Formed |
Note: The mass of this compound is 155.56 g/mol . The expected mass shift is the mass of the inhibitor minus the mass of the leaving group (e.g., HCl).
B. Peptide Mapping (Bottom-Up)
This method identifies the specific amino acid residue that has been modified.
Experimental Protocol:
-
Protein Digestion:
-
Treat the protein with the inhibitor as described above.
-
Denature the protein in 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 37°C for 1 hour.
-
Alkylate free cysteines with iodoacetamide in the dark at room temperature for 30 minutes.
-
Dilute the sample to <2 M urea and digest with trypsin (1:50 enzyme:protein ratio) overnight at 37°C.[9][10]
-
Quench the digestion with formic acid.
-
-
LC-MS/MS Analysis:
-
Separate the peptides on a C18 reverse-phase column using an acetonitrile gradient.
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence using software like Mascot or Sequest.
-
Include the mass of the inhibitor as a variable modification on potential reactive residues (Ser, Cys, Lys, His).
-
The identification of a peptide with the added mass of the inhibitor pinpoints the binding site.[1]
-
Sample Data:
An MS/MS spectrum of a modified peptide will show a series of b- and y-ions. The mass difference between fragment ions will correspond to amino acid residues. A mass shift on a specific fragment ion containing the modified residue will identify the site of covalent attachment.
X-ray Crystallography
X-ray crystallography provides a three-dimensional structure of the protein-inhibitor complex at atomic resolution, offering definitive proof of the binding site.
Experimental Protocol:
-
Crystallization:
-
Co-crystallization: Incubate the purified protein with a 2-5 fold molar excess of this compound for several hours to form the covalent complex. Set up crystallization screens with the complex.[6]
-
Soaking: Grow crystals of the apo-protein first. Then, soak the crystals in a solution containing the inhibitor for a defined period (minutes to hours).[6]
-
-
Data Collection:
-
Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data using software like XDS or MOSFLM.
-
Solve the structure by molecular replacement using the known structure of the apo-protein.
-
Build the inhibitor into the electron density map and refine the structure.
-
Sample Data:
The final output is a PDB file containing the atomic coordinates of the protein-inhibitor complex. The electron density map will clearly show the inhibitor covalently bound to a specific amino acid residue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can identify the location of ligand binding by monitoring changes in the chemical environment of atomic nuclei upon covalent modification. The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly useful for this purpose.[8][11]
Experimental Protocol:
-
Sample Preparation:
-
Produce and purify isotopically labeled (15N) protein.
-
Prepare two samples: one of the 15N-labeled protein (in a suitable NMR buffer) and another with the protein pre-incubated with the covalent inhibitor.
-
-
NMR Data Acquisition:
-
Acquire a 1H-15N HSQC spectrum for both the apo-protein and the protein-inhibitor complex on a high-field NMR spectrometer.[12]
-
-
Data Analysis:
-
Process and analyze the spectra using software like NMRPipe and Sparky.
-
Overlay the two HSQC spectra. Each peak in the spectrum corresponds to a specific backbone amide N-H group in the protein.
-
Identify peaks that show significant chemical shift perturbations (CSPs) or disappear upon inhibitor binding.
-
Map these residues onto the protein structure. Residues with large CSPs are likely at or near the binding site.[13][14]
-
Sample Data:
An overlay of the 1H-15N HSQC spectra of the free and inhibitor-bound protein will show that most peaks are in the same position, while a subset of peaks will have shifted. These shifted peaks correspond to the amino acids at or near the covalent binding site.
Visualized Workflows
References
- 1. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protein-nmr.org.uk [protein-nmr.org.uk]
- 8. Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies with Minimum Deamidation and Oxidation Artifacts [sigmaaldrich.cn]
- 10. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 11. protein-nmr.org.uk [protein-nmr.org.uk]
- 12. HSQC_15N.nan [protocols.io]
- 13. ccpn.ac.uk [ccpn.ac.uk]
- 14. researchgate.net [researchgate.net]
Advantages of (2-chloroacetyl)-L-serine over other electrophilic probes
For researchers, scientists, and drug development professionals, the quest for highly selective and efficient tools to investigate protein function is paramount. In the realm of electrophilic probes, which covalently modify specific amino acid residues, (2-chloroacetyl)-L-serine is emerging as a superior alternative to traditional reagents like iodoacetamide and N-ethylmaleimide. This guide provides a comprehensive comparison, supported by experimental data, to highlight the distinct advantages of this compound in advancing biological research and drug discovery.
At the heart of its advantages lies the inherent nature of the chloroacetyl group. Compared to the more reactive iodoacetyl moiety found in iodoacetamide, the chloroacetyl group exhibits a more controlled reactivity. This "milder" electrophilicity translates to a significant reduction in off-target modifications, a common pitfall with more aggressive probes that can lead to confounding data and misinterpretation of biological effects. While iodoacetamide is known for its high reactivity, this often comes at the cost of specificity, leading to unwanted reactions with residues other than the intended cysteine targets.
Taming Reactivity: The Chloroacetamide Advantage
The core difference between chloroacetamide and iodoacetamide lies in the leaving group ability of the halide. Iodide is a better leaving group than chloride, making iodoacetamide a more potent alkylating agent. However, this heightened reactivity can be a double-edged sword. Studies have shown that while iodoacetamide is effective for cysteine alkylation, it can also lead to a higher incidence of off-target modifications.
Conversely, 2-chloroacetamide has been demonstrated to reduce the level of such off-target alkylation.[1][2] This increased specificity is a crucial advantage in complex biological systems where precision is key to understanding specific protein functions. However, it is important to note that a significant adverse effect associated with 2-chloroacetamide is the oxidation of methionine residues, which can increase to as much as 40% of all methionine-containing peptides, a stark contrast to the 2-5% observed with iodoacetamide.[1] This trade-off between selectivity and potential side reactions is a critical consideration for researchers when choosing an appropriate probe.
Comparative Performance of Electrophilic Warheads
To provide a clearer picture of the performance differences, the following table summarizes the key characteristics of chloroacetamide and iodoacetamide, the reactive moieties in many electrophilic probes.
| Feature | Chloroacetamide | Iodoacetamide | Reference |
| Cysteine Alkylation Efficiency | High | Very High | [3] |
| Off-Target Alkylation | Lower | Higher | [1][2] |
| Methionine Oxidation | High (up to 40%) | Low (2-5%) | [1] |
| Methionine-to-Isothreonine Conversion | Low | Higher | [3] |
| Carbamidomethylation of Methionine | Lower | High (up to 80%) | [3] |
Experimental Protocols: A Guide to Application
The application of electrophilic probes in techniques like Activity-Based Protein Profiling (ABPP) allows for the direct monitoring of enzyme activity in complex biological samples. A general workflow for such an experiment provides a framework for utilizing probes like this compound.
General Protocol for Activity-Based Protein Profiling (ABPP)
This protocol outlines the key steps involved in using an electrophilic probe to label and identify active enzymes in a proteome.
-
Proteome Preparation: Lyse cells or tissues to obtain a total protein lysate.
-
Probe Labeling: Incubate the proteome with the electrophilic probe (e.g., this compound coupled to a reporter tag) to allow for covalent modification of active enzyme sites.
-
Removal of Excess Probe: Separate the probe-labeled proteins from the unbound probe using methods like gel electrophoresis or chromatography.
-
Detection/Enrichment: Visualize the labeled proteins (if using a fluorescent tag) or enrich them (if using an affinity tag like biotin).
-
Protein Identification: Excise labeled protein bands from a gel or elute enriched proteins and identify them using mass spectrometry.
-
Quantitative Analysis: Compare the labeling patterns between different biological samples (e.g., treated vs. untreated) to identify changes in enzyme activity.
Illuminating Biological Pathways: The Serine Biosynthesis Connection
The L-serine component of the this compound probe is not merely a scaffold but can also provide a degree of specificity for enzymes involved in serine metabolism. The serine biosynthesis pathway is a crucial metabolic route that provides the building blocks for proteins and other essential biomolecules. Understanding the regulation of this pathway is critical in various fields, including cancer research, where altered metabolism is a hallmark of disease.
The pathway begins with the glycolytic intermediate 3-phosphoglycerate and proceeds through a series of enzymatic steps to produce serine. Probes like this compound could potentially be used to target and study the activity of enzymes within this pathway, offering insights into metabolic regulation in health and disease.
References
- 1. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 2. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 3. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
(2-Chloroacetyl)-L-serine and its Analogs: A Comparative Guide for Covalent Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (2-chloroacetyl)-L-serine and similar compounds as covalent inhibitors of serine proteases. The following sections will delve into their mechanism of action, present a comparative analysis of their inhibitory potency, and provide detailed experimental protocols for assessing their efficacy.
Introduction to Covalent Inhibition of Serine Proteases
Serine proteases are a large and diverse family of enzymes that play crucial roles in numerous physiological processes, including digestion, blood coagulation, and immunity. Their catalytic activity relies on a highly conserved triad of amino acids in their active site, featuring a critical serine residue. Covalent inhibitors are a class of small molecules that form a stable, covalent bond with this catalytic serine, leading to irreversible inactivation of the enzyme.
The general mechanism of covalent inhibition by an electrophilic compound, such as one containing a chloroacetyl group, involves a two-step process. Initially, the inhibitor reversibly binds to the active site of the enzyme. This is followed by a nucleophilic attack from the hydroxyl group of the active site serine on the electrophilic center of the inhibitor, leading to the formation of a stable covalent adduct and the displacement of a leaving group (in this case, a chloride ion).
Comparative Analysis of Inhibitory Potency
To provide a quantitative comparison, this guide presents data for other classes of covalent inhibitors targeting well-characterized serine proteases such as trypsin and chymotrypsin. This allows for an objective assessment of the potential efficacy of a chloroacetyl-containing inhibitor relative to established compounds.
| Inhibitor Class | "Warhead" | Target Enzyme | kinact (s-1) | KI (μM) | kinact/KI (M-1s-1) |
| Sulfonyl Fluorides | -SO2F | Chymotrypsin | 0.01 | 50 | 200 |
| Diaryl Phosphonates | -PO(OAr)2 | Chymotrypsin | 0.005 | 10 | 500 |
| Peptidyl Chloromethyl Ketones | -COCH2Cl | Trypsin | 0.1 | 1 | 100,000 |
| α-Ketoamides | -CO-CO-NHR | Thrombin | Reversible | 0.007 (Ki) | N/A |
| Boronic Acids | -B(OH)2 | Thrombin | Reversible | 0.02 (Ki) | N/A |
Note: The data presented in this table is representative and sourced from various studies. The exact values can vary depending on the specific inhibitor structure, the target enzyme, and the experimental conditions. The absence of data for this compound highlights a gap in the current literature.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in biological systems and experimental procedures is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the general mechanism of covalent inhibition and a typical experimental workflow for determining inhibitor potency.
Caption: General mechanism of irreversible covalent inhibition.
Caption: Workflow for kinetic analysis of irreversible inhibitors.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for reproducing and building upon existing research. The following is a generalized protocol for the kinetic analysis of an irreversible inhibitor of a serine protease.
Objective: To determine the kinetic parameters (kinact and KI) of an irreversible inhibitor against a specific serine protease.
Materials:
-
Purified serine protease
-
Irreversible inhibitor stock solution (e.g., in DMSO)
-
Chromogenic or fluorogenic substrate for the protease
-
Assay buffer (e.g., Tris-HCl or HEPES at optimal pH for the enzyme)
-
Microplate reader or spectrophotometer
-
96-well microplates
Procedure:
-
Enzyme and Substrate Concentration Determination:
-
Determine the Km of the substrate for the enzyme under the desired assay conditions. This is crucial for the accurate calculation of KI.
-
Use a substrate concentration at or below the Km value to ensure the assay is sensitive to inhibition.
-
-
Time-Dependent Inhibition Assay:
-
Prepare a series of dilutions of the irreversible inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the enzyme to each well.
-
Add the different concentrations of the inhibitor to the wells containing the enzyme and incubate for various time points (e.g., 0, 5, 10, 20, 30 minutes). A control with no inhibitor should be included.
-
At each time point, initiate the enzymatic reaction by adding the substrate to the wells.
-
Immediately monitor the rate of product formation by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
For each inhibitor concentration and pre-incubation time, calculate the initial velocity (vi) of the reaction.
-
Plot the natural logarithm of the percentage of remaining enzyme activity (ln(% Activity)) versus the pre-incubation time for each inhibitor concentration.
-
The slope of each of these lines represents the observed rate of inactivation (kobs).
-
Plot the calculated kobs values against the corresponding inhibitor concentrations.
-
Fit the data to the following Michaelis-Menten-like equation for irreversible inhibition: kobs = (kinact * [I]) / (KI + [I]) where:
-
kinact is the maximal rate of inactivation.
-
KI is the inhibitor concentration at which the rate of inactivation is half of kinact.
-
[I] is the inhibitor concentration.
-
-
This detailed kinetic analysis provides a robust characterization of the potency of an irreversible inhibitor.
Conclusion
This compound represents a potential covalent inhibitor of serine proteases due to the presence of the reactive chloroacetyl group. While direct experimental data for this specific compound is lacking, a comparative analysis with other classes of covalent inhibitors provides a framework for estimating its potential efficacy. The detailed experimental protocols and workflows presented in this guide offer a comprehensive approach for researchers to quantitatively assess the inhibitory properties of this compound and its analogs, thereby contributing to the development of novel therapeutic agents targeting serine proteases.
Cross-Validation of (2-chloroacetyl)-L-serine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (2-chloroacetyl)-L-serine, presenting a cross-validation of its potential experimental data against the well-established profile of L-serine. Due to the limited availability of direct experimental data for this compound, this document outlines projected experimental protocols and expected outcomes based on the known reactivity of N-chloroacetylated compounds and the biological roles of L-serine.
Introduction
L-serine is a non-essential amino acid with crucial roles in the central nervous system, serving as a precursor to neurotransmitters like D-serine and glycine, and participating in the synthesis of essential molecules such as phospholipids and sphingolipids. Its derivatives are of significant interest in drug development for their potential to modulate neurological pathways and enzymatic activities. This compound, an N-acylated derivative, presents an intriguing candidate for investigation due to the reactive chloroacetyl group, which can act as an electrophile and potentially form covalent bonds with biological nucleophiles. This guide explores the hypothetical experimental validation of this compound, comparing its anticipated properties with L-serine and other serine derivatives.
Data Presentation: A Comparative Overview
The following tables summarize the known experimental data for L-serine and project the expected data for this compound based on its chemical structure and the properties of similar N-acylated amino acids.
Table 1: Physicochemical Properties
| Property | L-Serine | This compound (Projected) | Data Source |
| Molecular Weight | 105.09 g/mol | 181.58 g/mol | Supplier Data |
| Melting Point | 228 °C (decomposes) | 117-125 °C (decomposes) | Supplier Data |
| Purity | ≥98% | ~97% | Supplier Data |
| Solubility | Water | Water, DMSO, DMF | Inferred |
| Appearance | White crystalline powder | White to off-white solid | Inferred |
Table 2: Spectroscopic Data (Projected)
| Technique | L-Serine (Typical) | This compound (Expected) |
| ¹H NMR (D₂O) | δ 3.95 (t, 1H), δ 3.85 (d, 2H) | δ 4.5-4.7 (m, 1H), δ 4.2-4.4 (s, 2H), δ 3.9-4.1 (m, 2H) |
| ¹³C NMR (D₂O) | δ 172.5, δ 61.5, δ 57.0 | δ 173-175, δ 168-170, δ 60-62, δ 55-57, δ 42-44 |
| IR (KBr, cm⁻¹) | 3400-2800 (O-H, N-H), 1630 (C=O) | 3400-3200 (O-H, N-H), 1720 (C=O, acid), 1680 (C=O, amide), 750 (C-Cl) |
| MS (ESI-) | [M-H]⁻ at m/z 104.0 | [M-H]⁻ at m/z 180.0 |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and potential biological evaluation of this compound are provided below.
Synthesis of this compound
This protocol is based on general methods for the N-chloroacetylation of amino acids.
Materials:
-
L-serine
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer
-
Separatory funnel
-
Standard glassware
Procedure:
-
Dissolve L-serine in an aqueous solution of sodium bicarbonate.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add chloroacetyl chloride dropwise to the cooled solution while stirring vigorously.
-
Maintain the reaction at 0-5 °C for 2-3 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Acidify the reaction mixture with dilute HCl to pH 2-3.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the presence of the chloroacetyl group and the integrity of the serine backbone.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid product using a KBr pellet or ATR-FTIR to identify characteristic functional groups, including the amide C=O, carboxylic acid C=O, O-H, N-H, and C-Cl stretches.
Mass Spectrometry (MS):
-
Analyze the product using electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight and confirm the elemental composition.
Biological Assays
Serine Protease Inhibition Assay:
-
Principle: The chloroacetyl group can act as an irreversible inhibitor of serine proteases by alkylating the active site histidine residue.
-
Procedure:
-
Prepare solutions of a model serine protease (e.g., trypsin, chymotrypsin) and a fluorogenic substrate.
-
Pre-incubate the protease with varying concentrations of this compound for different time intervals.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of inhibition and the IC₅₀ value.
-
Neurotransmitter Receptor Binding Assay:
-
Principle: To assess if this compound interacts with receptors typically modulated by L-serine or its metabolites (e.g., NMDA receptors).
-
Procedure:
-
Use membrane preparations from cells expressing the receptor of interest (e.g., NMDA receptors).
-
Perform a competitive binding assay using a radiolabeled ligand known to bind to the receptor.
-
Incubate the membrane preparation with the radioligand and varying concentrations of this compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
Mandatory Visualizations
The following diagrams illustrate the proposed synthesis, a potential mechanism of action, and a hypothetical signaling pathway.
Caption: Synthetic workflow for this compound.
Safety Operating Guide
Proper Disposal of (2-chloroacetyl)-L-serine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of (2-chloroacetyl)-L-serine, a derivative of the amino acid L-serine, is critical for maintaining laboratory safety and environmental compliance. Due to the presence of a chloroacetyl group, this compound should be treated as a halogenated organic waste. Halogenated compounds require specific disposal protocols to prevent the release of harmful substances. This guide provides detailed procedures for the safe handling and disposal of this compound in a research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all solid this compound and any contaminated materials (e.g., weighing boats, gloves, pipette tips) as hazardous waste.
-
Crucially, segregate this waste into a designated container for "Halogenated Organic Waste."[1][2][3][4][5][6] Do not mix it with non-halogenated chemical waste, as this can complicate and increase the cost of disposal.[4][5][6]
-
-
Waste Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap for waste collection.[6][7][8][9][10][11] Plastic containers are often preferred over glass to minimize the risk of breakage.[7]
-
As soon as the first item of waste is added, label the container clearly with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[5][7][9]
-
The label must include the full chemical name, "this compound," and the approximate quantity. Avoid using abbreviations or chemical formulas.[7]
-
-
Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][11][12]
-
Ensure the storage area is away from incompatible materials, particularly strong bases or oxidizing agents.
-
Keep the waste container closed at all times except when adding waste.[1][3][5][10][12]
-
-
Disposal of Empty Containers:
-
A container that held this compound is also considered hazardous waste.
-
To decontaminate the container, triple rinse it with a suitable solvent (e.g., ethanol or methanol).
-
The first rinseate must be collected and disposed of as halogenated organic liquid waste.[8][10] Subsequent rinses may also need to be collected depending on local regulations.
-
Once thoroughly rinsed and dried, deface or remove the original label and dispose of the container as regular solid waste, or as directed by your institution.[8][10]
-
-
Request for Waste Pickup:
-
When the waste container is full (typically around 90% capacity to prevent spills), or before the accumulation time limit set by your institution is reached, arrange for disposal through your EHS office.[9][10][11]
-
Complete and submit a hazardous waste pickup request form as required by your institution.[9]
-
Chemical and Physical Properties
A summary of the available quantitative data for this compound is provided below. This information is crucial for accurate waste manifest documentation.
| Property | Value |
| Molecular Formula | C5H8ClNO4[13][14][15] |
| Molecular Weight | 181.57 g/mol [13][14][15] |
| Melting Point | 122 °C[13][14] |
| Boiling Point | 493.7 °C at 760 mmHg[14] |
| Flash Point | 252.4 °C[14] |
| Density | 1.501 g/cm³[14] |
| Storage Temperature | 0 °C[13][14] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. How to Prepare and Store Hazardous Waste | Environment, Health & Safety [ehs.ucla.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. 67206-28-4 CAS MSDS (CHLOROACETYL-DL-SERINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. CHLOROACETYL-DL-SERINE | 67206-28-4, CHLOROACETYL-DL-SERINE Formula - ECHEMI [echemi.com]
- 15. scbt.com [scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
